molecular formula C26H29D7N2O4.HCl B1164117 N-Desmethylverapamil-d7 HCl

N-Desmethylverapamil-d7 HCl

Cat. No.: B1164117
M. Wt: 484.08
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Verapamil metabolite

Properties

Molecular Formula

C26H29D7N2O4.HCl

Molecular Weight

484.08

Origin of Product

United States

Foundational & Exploratory

N-Desmethylverapamil-d7 HCl vs. Norverapamil: what is the difference?

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Pharmacological Context, and Bioanalytical Applications

Executive Summary

In the context of pharmaceutical research and bioanalysis, Norverapamil and N-Desmethylverapamil-d7 HCl represent two distinct functional entities derived from the parent drug, Verapamil.[1]

  • Norverapamil is the primary pharmacologically active metabolite of Verapamil, formed via N-demethylation in the liver.[1] It is a critical analyte in pharmacokinetic (PK) studies due to its hemodynamic activity and accumulation in plasma.[1]

  • N-Desmethylverapamil-d7 HCl is a synthetic, stable isotope-labeled analog of Norverapamil.[1][2] It possesses no clinical utility but serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Norverapamil in biological matrices using LC-MS/MS.[1]

This guide delineates the physicochemical differences, metabolic origins, and specific experimental protocols for utilizing the deuterated standard to validate Norverapamil concentrations.[1]

Chemical & Molecular Architecture[1]

The fundamental difference lies in the isotopic composition and the salt form, which dictates the application of each compound.[1]

Structural Comparison[1]
FeatureNorverapamil (Analyte)N-Desmethylverapamil-d7 HCl (Internal Standard)
CAS Number 67018-85-3 (Free Base)1216413-74-9 (HCl Salt)
Molecular Formula


Molar Mass (Free Base) ~440.58 g/mol ~447.63 g/mol (+7 Da shift)
Isotopic Labeling Natural AbundanceHeptadeuterated (d7) on the Isopropyl moiety
Salt Form Typically Free Base or HClHydrochloride (HCl) for stability/solubility
Function Active Metabolite / Target AnalyteBioanalytical Reference Standard
The "d7" Isotopic Shift

The d7-labeling is strategically placed on the isopropyl group (propan-2-yl).[1] This location is metabolically stable during the short timeframe of analytical extraction and ionization, ensuring the label is not lost.[1]

  • Mass Shift (+7 Da): The replacement of 7 hydrogen atoms with deuterium results in a mass shift of +7 Da.[1] This is sufficient to prevent isotopic overlap (crosstalk) between the natural M+0 signal of the analyte and the IS, even at high concentrations.[1]

Pharmacological Context: Norverapamil[1][2][4][5][6][7]

Norverapamil is not merely a waste product; it contributes significantly to the therapeutic profile of Verapamil.[1]

  • Formation: Generated primarily by CYP3A4 -mediated N-demethylation of Verapamil.[1]

  • Potency: Approximately 20% of the anti-arrhythmic potency of the parent drug (Verapamil) but accumulates to similar or higher plasma concentrations during chronic dosing.[1]

  • Mechanism: Blocks L-type calcium channels and inhibits P-glycoprotein (P-gp) transport.[1][3]

Metabolic Pathway Visualization[1]

MetabolicPathway Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Verapamil->CYP3A4 Substrate Binding Norverapamil Norverapamil (N-Desmethylverapamil) CYP3A4->Norverapamil N-Demethylation (-CH3) Elimination Renal/Biliary Elimination Norverapamil->Elimination T1/2 ~ 8-12h

Figure 1: Hepatic biotransformation of Verapamil to Norverapamil via CYP3A4.[1]

Analytical Application: N-Desmethylverapamil-d7 HCl[1][2][6][8][9][10]

In LC-MS/MS bioanalysis, the accuracy of data depends entirely on the Internal Standard.[1] N-Desmethylverapamil-d7 HCl corrects for:

  • Matrix Effects: Ion suppression or enhancement caused by plasma phospholipids.

  • Extraction Efficiency: Variability in recovery during Liquid-Liquid Extraction (LLE).

  • Injection Variability: Minor fluctuations in injection volume.

Why the HCl Salt?

The hydrochloride (HCl) salt form is preferred for the reference material because:

  • Crystallinity: It forms a stable crystal lattice, unlike the free base which can be an oily, hygroscopic residue.[1]

  • Solubility: It dissolves rapidly in aqueous/organic mobile phases (e.g., Methanol/Water), ensuring precise stock solution preparation.[1]

Experimental Workflow: LC-MS/MS Quantification

The following protocol outlines the quantification of Norverapamil in human plasma using the d7-IS. This method relies on Multiple Reaction Monitoring (MRM) .[1]

Protocol: Sample Preparation (Liquid-Liquid Extraction)[1]

Reagents:

  • Plasma Sample (50 µL)[1][4]

  • IS Working Solution: N-Desmethylverapamil-d7 HCl (100 ng/mL in MeOH)

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate[1]

  • Reconstitution Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 20 µL of N-Desmethylverapamil-d7 HCl working solution. Vortex for 10 seconds. Causality: Spiking before extraction ensures the IS experiences the same extraction losses as the analyte.[1]

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex. Causality: Norverapamil is a base (pKa ~9).[1] High pH suppresses ionization, rendering it neutral and hydrophobic, driving it into the organic layer.[1]

  • Extraction: Add 500 µL of MTBE. Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Reconstitution Solvent. Inject 5 µL into LC-MS/MS.

Mass Spectrometry Parameters (MRM Transitions)

The d7 label is on the isopropyl group.[1] The primary fragment (m/z 165) corresponds to the dimethoxyphenethyl moiety, which does not carry the label.[1] Therefore, the fragment mass remains 165 for both, but the precursor mass shifts.[1]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Norverapamil 441.3

165.13050
d7-Norverapamil 448.3

165.13050

Note: The +7 Da shift in Q1 provides the selectivity.[1] The common Q3 fragment confirms the structural core.[1]

Analytical Workflow Diagram

LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Contains Norverapamil) IS_Spike Add IS: N-Desmethylverapamil-d7 HCl Sample->IS_Spike Extract LLE Extraction (Alkaline pH -> MTBE) IS_Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC Ionization ESI Positive Mode LC->Ionization Q1 Q1 Filter: 441.3 (Analyte) vs 448.3 (IS) Ionization->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter: 165.1 (Common Fragment) Collision->Q3 Data Quantification Result Q3->Data Calculate Area Ratio (Analyte/IS)

Figure 2: LC-MS/MS workflow utilizing d7-IS for normalization of extraction and ionization variability.

Stability and Handling

To ensure experimental integrity, the N-Desmethylverapamil-d7 HCl standard must be handled according to strict protocols:

  • Hygroscopicity: The HCl salt can absorb moisture. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 12 months at -20°C. Working solutions should be prepared weekly.

  • Isotopic Purity: Commercial standards typically guarantee >99% isotopic purity. However, verify the "M+0" contribution (unlabeled impurity) by injecting a high concentration of the IS alone.[1] If a signal appears at 441.3, it will bias the Norverapamil quantification.[1]

References

  • Evaluation of Verapamil and Norverapamil Quantification . Journal of Chromatography B. Simultaneous quantification of verapamil and norverapamil in human plasma using LC-MS/MS.

  • Pharmacology of Norverapamil . National Institutes of Health (NIH).[1] Pharmacokinetic parameters of verapamil and its active metabolite norverapamil.

  • N-Desmethylverapamil-d7 HCl Substance Record . PubChem. Chemical structure and physical property data for the deuterated standard.

  • Application Note: High-Throughput Analysis . BenchChem.[5] Protocol for using Norverapamil-d7 as an internal standard in plasma analysis.

Sources

Technical Guide: Strategic Synthesis and Validation of N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethylverapamil (Norverapamil) is the primary active metabolite of the calcium channel blocker Verapamil, formed via N-demethylation by CYP3A4. In pharmacokinetic (PK) and toxicological studies, accurate quantification of Norverapamil is critical due to its significant pharmacological activity.

This guide details the de novo synthesis of N-Desmethylverapamil-d7 HCl , utilizing a stable hepta-deuterated isopropyl moiety. Unlike degradative routes that attempt to demethylate Verapamil-d7 (which often suffer from low yields and byproduct contamination), this protocol employs a convergent alkylation strategy . This approach ensures high isotopic incorporation (>99% atom % D) and chemical purity suitable for use as an Internal Standard (IS) in LC-MS/MS bioanalysis.

Retrosynthetic Analysis & Strategy

The structural integrity of the label is paramount. The d7-label is strategically placed on the isopropyl group (


) attached to the quaternary carbon. This position is metabolically stable and distinct from the N-methyl group lost during metabolism, making it an ideal IS for both parent and metabolite tracking.
Strategic Disconnections
  • C-N Disconnection: The final bond formation involves the nucleophilic attack of homoveratrylamine on a chloropropyl precursor. This avoids the need for N-demethylation.[1]

  • C-C Disconnection (Quaternary Center): The steric bulk of the isopropyl group dictates it should be installed early or via high-energy enolate chemistry.

Synthesis Pathway Diagram[2]

G Precursor 3,4-Dimethoxyphenylacetonitrile Inter1 Intermediate A: 2-(3,4-Dimethoxyphenyl)-2-(isopropyl-d7) acetonitrile Precursor->Inter1 Step 1: NaH, THF, 0°C Reagent1 2-Bromopropane-d7 (Isotopic Source) Reagent1->Inter1 Inter2 Intermediate B: 5-Chloro-2-(3,4-dimethoxyphenyl) -2-(isopropyl-d7)pentanenitrile Inter1->Inter2 Step 2: NaH, THF/DMF Reagent2 1-Bromo-3-chloropropane Reagent2->Inter2 FinalBase N-Desmethylverapamil-d7 (Free Base) Inter2->FinalBase Step 3: K2CO3, KI, CH3CN, Reflux Reagent3 Homoveratrylamine Reagent3->FinalBase FinalSalt N-Desmethylverapamil-d7 HCl FinalBase->FinalSalt Step 4: HCl/iPrOH

Figure 1: Convergent synthesis workflow for N-Desmethylverapamil-d7 HCl, highlighting the introduction of the stable isotope label in Step 1.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile

Objective: Install the deuterium label at the alpha-position.

  • Reagents: 3,4-Dimethoxyphenylacetonitrile (1.0 eq), 2-Bromopropane-d7 (1.2 eq, >99 atom % D), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous THF.

  • Rationale: Sodium hydride generates the carbanion at the benzylic position. The use of 2-bromopropane-d7 ensures the label is incorporated into the carbon skeleton, preventing exchange.

Procedure:

  • Charge a flame-dried 3-neck flask with NaH (1.5 eq) under Argon atmosphere. Wash with dry hexane to remove mineral oil.

  • Add anhydrous THF and cool to 0°C.

  • Dropwise add a solution of 3,4-Dimethoxyphenylacetonitrile in THF. Stir for 30 min until H2 evolution ceases (Solution turns dark yellow/orange).

  • Add 2-Bromopropane-d7 dropwise. The d7-isopropyl halide is volatile; use a cooling condenser.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Carefully add saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield Intermediate A.

Step 2: Synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)pentanenitrile

Objective: Construct the alkyl linker for amine attachment.

  • Reagents: Intermediate A (1.0 eq), 1-Bromo-3-chloropropane (1.5 eq), NaH (1.5 eq), THF/DMF (9:1).

  • Rationale: The second alkylation requires a slightly more polar solvent system (DMF co-solvent) to facilitate the reaction of the sterically hindered quaternary center. 1-Bromo-3-chloropropane is used because the bromide is selectively displaced by the nitrile anion, leaving the chloride intact for the next step.

Procedure:

  • Generate the anion of Intermediate A using NaH in THF/DMF at 0°C.

  • Add 1-Bromo-3-chloropropane rapidly (to minimize dialkylation on the alkyl halide).

  • Stir at RT for 12 hours.

  • Workup: Standard aqueous workup.

  • Purification: Isolate Intermediate B via chromatography. Note: Unreacted starting material is difficult to separate; ensure high conversion or use excess alkyl halide.

Step 3: Synthesis of N-Desmethylverapamil-d7 (Free Base)

Objective: Convergent coupling to form the secondary amine.

  • Reagents: Intermediate B (1.0 eq), Homoveratrylamine (2.0 eq), K2CO3 (3.0 eq), KI (catalytic), Acetonitrile.

  • Rationale: This is an SN2 displacement. The use of excess Homoveratrylamine prevents over-alkylation (formation of tertiary amines). Potassium Iodide (KI) acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

Procedure:

  • Dissolve Intermediate B in acetonitrile.

  • Add K2CO3, KI, and Homoveratrylamine.

  • Reflux (80°C) for 24–48 hours under Argon. Monitor by TLC/LC-MS.

  • Workup: Filter off solids. Concentrate filtrate. Partition residue between water and DCM.

  • Purification: This is the critical purification step. Use silica gel chromatography with a gradient of DCM:MeOH (95:5 to 90:10) + 0.1% NH4OH. The basic additive prevents tailing of the amine.

Step 4: Hydrochloride Salt Formation

Objective: Generate the stable solid form for storage and weighing.

  • Reagents: HCl in 2-Propanol (or Dioxane), Diethyl Ether.

Procedure:

  • Dissolve the free base in minimal dry DCM or Ethanol.

  • Add 2M HCl in Diethyl Ether or 2-Propanol dropwise at 0°C until pH < 3.

  • Precipitate the salt by adding excess Diethyl Ether or Hexane.

  • Filter the white solid, wash with ether, and dry under high vacuum.

Quality Control & Validation

Chemical & Isotopic Purity Specifications

The final product must meet rigorous standards to function as a quantitative internal standard.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Chemical Purity > 98.0%HPLC (UV @ 230/280 nm)
Isotopic Enrichment > 99.0 atom % D1H-NMR / HRMS
Isotopic Distribution d0 < 0.5%HRMS (SIM Mode)
Identity Matches Reference Structure1H-NMR, 13C-NMR, MS
Mass Spectrometry Validation

The d7-label provides a mass shift of +7 Da relative to the unlabeled Norverapamil.

  • Unlabeled Norverapamil (Free Base):

    
    , MW = 440.58
    
    • [M+H]+ = 441.6

  • N-Desmethylverapamil-d7 (Free Base):

    
    , MW = 447.63
    
    • [M+H]+ = 448.6

Fragmentation Logic (MS/MS): In collision-induced dissociation (CID), Verapamil-type molecules often cleave at the C-C bond adjacent to the quaternary center or the C-N bond.

  • Diagnostic Ion: Cleavage of the homoveratryl group.

  • The d7-label remains on the nitrile-containing fragment, ensuring the product ion is also distinct from the unlabeled analog.

MS Parent Precursor Ion [M+H]+ m/z 448.6 Frag1 Product Ion A (Retains d7-Isopropyl) Parent->Frag1 CID Fragmentation Frag2 Product Ion B (Homoveratryl moiety) Parent->Frag2 CID Fragmentation

Figure 2: Simplified fragmentation logic. The d7-label is located on the specific fragment containing the nitrile and quaternary carbon, aiding in specific detection.

Handling and Stability

  • Storage: -20°C, desiccated. The HCl salt is hygroscopic.

  • Solution Stability: Stock solutions in Methanol or DMSO are stable for 6 months at -80°C.

  • Light Sensitivity: Protect from light to prevent potential oxidation of the electron-rich dimethoxybenzene rings.

References

  • Preparation of verapamil hydrochloride.Google Patents. WO2016181292A1.
  • Nor Verapamil-d7, Hydrochloride (Compound Summary). PubChem. CID 45359134.[2] Available at: [Link]

  • Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Verapamil Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • New intermediates for the preparation of verapamil derivates.Google Patents. WO1998011061A1.

Sources

Technical Whitepaper: Certificate of Analysis for N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Reference Standard Protocol Target Audience: Bioanalytical Scientists, pharmacokineticists, and QA/QC Professionals Subject: Structural Integrity, Purity Assessment, and Application of Stable Isotope Internal Standards

Executive Summary: The Role of the "Gold Standard"

In quantitative bioanalysis, specifically LC-MS/MS, the reliability of data is inextricably linked to the quality of the Internal Standard (IS). N-Desmethylverapamil-d7 HCl (Norverapamil-d7) serves as the critical reference anchor for quantifying the active metabolite of Verapamil.[1]

A Certificate of Analysis (CoA) for this compound is not merely a receipt of quality; it is a calibration document . Misinterpreting its values—specifically the distinction between chemical purity, isotopic enrichment, and net active content—can introduce systemic errors into pharmacokinetic (PK) curves, potentially invalidating entire studies.

This guide deconstructs the CoA, providing the mathematical and chemical rationale required to translate raw CoA data into precise analytical methodologies.

Molecular Architecture & Deuteration Physics

To correctly utilize this standard, one must understand its structural design. The "d7" designation is not arbitrary; it is engineered to prevent isotopic interference (cross-talk) between the analyte and the standard.

Chemical Identity[2][3][4][5]
  • Systematic Name: 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile hydrochloride.[2][3]

  • Chemical Formula: C₂₆H₂₉D₇N₂O₄ · HCl

  • Molecular Weight:

    • Free Base (Labeled): ~447.6 g/mol

    • HCl Salt (Labeled): ~484.1 g/mol [3]

The Deuteration Strategy

The deuterium atoms are typically located on the isopropyl group (heptadeuterio-isopropyl).

  • Why here? This position is metabolically stable during the short timeframe of analytical processing and provides a mass shift of +7 Da.

  • The +7 Da Advantage: A shift of +7 Da places the IS signal far beyond the natural isotopic envelope (M+1, M+2) of the native Norverapamil. This eliminates "cross-talk" where the native analyte might contribute signal to the IS channel, ensuring linearity at high concentrations.

Visualization: The Traceability Workflow

The following diagram illustrates how the CoA acts as the bridge between the chemical synthesis and the final patient data.

CoA_Workflow cluster_CoA Certificate of Analysis (Validation) Synthesis Synthesis & Deuteration (d7) Purification Purification (Salt Formation) Synthesis->Purification Identity Identity (NMR/MS) Purification->Identity Purity Purity (HPLC/GC) Purification->Purity Isotopes Isotopic Enrichment Purification->Isotopes Calculation Potency Calculation Identity->Calculation Purity->Calculation Isotopes->Calculation Bioanalysis LC-MS/MS Quantification Calculation->Bioanalysis Corrected Concentration

Figure 1: The traceability chain from synthesis to bioanalytical application, highlighting the critical role of the CoA in potency calculation.[1][2][3]

The Certificate of Analysis Deconstructed

A compliant CoA for a stable isotope standard must contain specific data points. Here is how to interpret them for laboratory use.

Identity Verification (Qualitative)
  • ¹H-NMR: Confirms the structure and the absence of the isopropyl protons (replaced by deuterium).

  • Mass Spectrometry (MS): Confirms the precursor ion mass.

    • Expectation: A dominant peak at [M+H]⁺ ≈ 448.3 m/z (Free base mass).

    • Red Flag:[4] Significant presence of M+0 (native) or M+6 (incomplete deuteration) peaks indicates poor isotopic purity.

Purity vs. Potency (Quantitative)

This is the most common source of error. The "Purity" listed on a CoA is often Chromatographic Purity. The Potency (or Assay) is the actual amount of the molecule present by weight.

ParameterDefinitionCriticality
Chemical Purity % of the sample that is the target structure (by HPLC/UV).High: Impurities can cause ion suppression.
Isotopic Enrichment % of the molecules containing the specified number of deuterium atoms (e.g., ≥ 99% d7).Critical: Low enrichment leads to signal contribution in the analyte channel.
Water Content % water by Karl Fischer (KF).Correction Factor: Hygroscopic HCl salts absorb water.
Residual Solvents % trapped solvents (methanol, ether) from synthesis.Correction Factor: Reduces the effective mass.
Counter Ion Chloride (Cl⁻) content.Verification: Confirms the salt stoichiometry (HCl).

Critical Protocol: Calculating the "True" Concentration

Do not weigh 1.00 mg of powder and assume you have 1.00 mg of N-Desmethylverapamil-d7. You must apply a Potency Correction Factor (PCF) .

The Potency Formula

The CoA provides the variables for this equation. This calculation is mandatory for ISO 17025 compliance.



  • Chem. Purity: Decimal value (e.g., 0.985 for 98.5%).

  • MW Ratio: Converts the weight of the salt (HCl) to the active free base moiety, which is what the Mass Spec detects.

Example Calculation
  • Mass Weighed: 2.0 mg

  • HPLC Purity: 99.0% (0.99)

  • Water Content: 1.5% (0.015)

  • Residual Solvents: 0.5% (0.005)

  • Salt Form: HCl (MW Salt ≈ 484.1, MW Base ≈ 447.6)




Result: If you dissolved this 2.0 mg powder in 10 mL, your concentration is 0.179 mg/mL , not 0.2 mg/mL.

Bioanalytical Application (LC-MS/MS)

Mass Transitions (MRM)

In a Triple Quadrupole (QqQ) system, you must select transitions that are specific to the d7-isotope.

  • Precursor Ion (Q1): 448.3 m/z ([M+H]⁺)

  • Product Ion (Q3): 165.1 m/z (Common fragment for Verapamil analogs) or a specific d7-retaining fragment.

    • Note: If the fragmentation cleaves the deuterated isopropyl group, the product ion might be identical to the native analyte. Always choose a transition where the deuterium is retained or verify chromatographic separation.

Visualization: MS/MS Fragmentation Logic

The following diagram details the selection of the precursor and product ions to ensure specificity.

MS_Transitions cluster_Native Native Norverapamil cluster_IS N-Desmethylverapamil-d7 Native_Q1 Precursor [M+H]+ 441.3 m/z Native_Q3 Product Ion 165.1 m/z Native_Q1->Native_Q3 Collision Energy IS_Q1 Precursor [M+H]+ 448.3 m/z (+7 Da Shift) IS_Q1->Native_Q1 No Cross-Talk (>5 Da separation) IS_Q3 Product Ion 165.1 m/z (Common Fragment) IS_Q1->IS_Q3 Collision Energy

Figure 2: Mass transition logic. The +7 Da shift in the precursor ion (Q1) ensures that the Internal Standard is spectrally distinct from the native analyte, even if they share a common product ion.

Stability and Handling

The CoA is valid only if the material is stored correctly.

  • Hygroscopicity: As an HCl salt, the compound attracts moisture.

    • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Reseal immediately or store in a desiccator.

  • Solution Stability: Deuterium exchange (H/D scrambling) is rare in this molecule under neutral conditions but can occur in highly acidic/basic protic solvents over long periods.

    • Recommendation: Prepare stock solutions in Methanol (MeOH) rather than water. Store at -20°C or -80°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45359134, Nor Verapamil-d7, Hydrochloride. Retrieved from [Link]

  • International Organization for Standardization (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • US Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Sample Preparation Strategies for Verapamil Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Verapamil is a phenylalkylamine calcium channel blocker (Class IV antiarrhythmic) widely used for hypertension and angina.[1] In pharmacokinetic (PK) and bioequivalence studies, the quantification of Verapamil and its active metabolite, Norverapamil, requires high sensitivity and selectivity due to the complex nature of biological matrices (plasma/serum).

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity, the "Achilles' heel" of the technique is matrix effects—specifically ion suppression caused by phospholipids and proteins. This Application Note details three distinct sample preparation protocols ranging from high-throughput screening to ultra-trace analysis, all utilizing Verapamil-d6 as the Internal Standard (IS) to ensure data integrity.

Why Verapamil-d6?

Using a structural analog (like methoxyverapamil or diltiazem) is insufficient for regulated bioanalysis.[1] Verapamil-d6 co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source. This allows it to perfectly compensate for matrix effects and recovery losses, a requirement for meeting FDA/EMA bioanalytical guidelines.

Physicochemical Context: The "Why" Behind the Protocols

To design an effective extraction, one must exploit the chemistry of the molecule.

PropertyValueImplication for Extraction
pKa ~8.9 (Basic)LLE: pH must be > 10 to neutralize the amine for organic solubility.SPE (MCX): pH must be < 6 to protonate the amine for cation exchange binding.[1]
LogP ~3.8 (Lipophilic)Highly soluble in non-polar solvents (MTBE, Hexane, Ethyl Acetate) when neutral.[1]
Protein Binding ~90%Strong protein precipitation or aggressive disruption (acid/base) is required to release the drug.

Internal Standard Strategy

Standard Preparation:

  • Stock Solution: 1 mg/mL Verapamil-d6 in Methanol.[1]

  • Working IS Solution: Dilute to 50 ng/mL in 50:50 Methanol:Water.

  • Spiking Rule: Add IS to the sample before any manipulation (extraction/precipitation) to track recovery throughout the entire workflow.

MRM Transitions (Positive ESI):

  • Verapamil: 455.3

    
     165.1 (Quantifier)[1]
    
  • Verapamil-d6: 461.3

    
     165.1 (Quantifier)[1]
    

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput screening, urine analysis, high-concentration samples (>5 ng/mL).[1] Mechanism: Organic solvent denatures plasma proteins, causing them to crash out, leaving the drug in the supernatant.

Workflow Diagram (PPT)

PPT_Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (Verapamil-d6) Sample->IS_Add Precip Add Precipitant (200 µL cold ACN) IS_Add->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (10k xg, 10 min) Vortex->Centrifuge Inject Inject Supernatant (LC-MS/MS) Centrifuge->Inject

Caption: Rapid Protein Precipitation workflow minimizing sample handling steps.

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Spike: Add 10 µL of Verapamil-d6 Working Solution. Vortex briefly.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: The acid helps disrupt protein binding.

  • Agitate: Vortex vigorously for 60 seconds.

  • Clear: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to a vial. Inject 2-5 µL.

Pros: Fast, cheap. Cons: "Dirty" extract.[1] Phospholipids remain, causing potential ion suppression over time.[1]

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Clean extracts, avoiding phospholipid buildup, high sensitivity (<1 ng/mL).[1] Mechanism: pH adjustment renders Verapamil neutral (uncharged), forcing it from the aqueous plasma into an immiscible organic solvent.

The pH Logic (LLE)

LLE_Logic cluster_aqueous Aqueous Phase (Plasma) cluster_organic Organic Phase (MTBE) State1 Verapamil (pH 7.4) [Positively Charged] Base Add 0.1M NaOH (pH > 10) State1->Base State2 Verapamil (pH 10) [Neutral / Uncharged] Base->State2 Partition Partitioning State2->Partition Migrates Extracted Verapamil Solubilized Partition->Extracted

Caption: LLE mechanism relying on pH manipulation to neutralize Verapamil for organic solubility.

Step-by-Step Protocol
  • Aliquot: Transfer 100 µL of plasma to a glass tube.

  • IS Spike: Add 10 µL of Verapamil-d6.

  • Basify: Add 50 µL of 0.1 M NaOH or Borate Buffer (pH 10).

    • Critical: pH must be > pKa (8.[1]9) to ensure neutrality.

  • Extract: Add 600 µL of Methyl tert-butyl ether (MTBE).

    • Alternative: Ethyl Acetate/Hexane (50:50).[1] MTBE is preferred for cleaner upper layers.[1]

  • Shake: Mechanical shaker for 10 minutes. Centrifuge to separate phases.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/acetone bath (optional) and pour off the organic (top) layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).

Protocol C: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Automated workflows, ultra-trace analysis, removal of specific interferences.[1] Mechanism: Uses two retention mechanisms.[1]

  • Reverse Phase: Hydrophobic retention.[1]

  • Ion Exchange: Positively charged Verapamil binds to negatively charged sulfonate groups on the sorbent.[1]

This allows for an organic wash step that removes neutrals and phospholipids while Verapamil stays "locked" by charge.[1]

MCX Workflow Diagram

SPE_MCX Condition 1. Condition/Equilibrate MeOH then Water Load 2. Load Sample (Acidified Plasma, pH ~4) Condition->Load Wash1 3. Wash 1 (Aqueous) 2% Formic Acid in Water (Removes Proteins/Salts) Load->Wash1 Wash2 4. Wash 2 (Organic) 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute 5. Elute 5% NH4OH in Methanol (Neutralizes Drug -> Release) Wash2->Elute

Caption: MCX SPE protocol utilizing "Lock and Key" charge manipulation for maximum cleanup.

Step-by-Step Protocol
  • Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 4% Phosphoric Acid (H3PO4).[1]

    • Goal: Acidify to pH ~3-4.[1] Verapamil becomes fully charged (

      
      ).[1]
      
  • Condition: 1 mL MeOH, then 1 mL Water on Oasis MCX cartridge (30 mg).

  • Load: Pass pre-treated sample through cartridge (slowly).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Removes: Proteins and salts.[1] Verapamil stays bound hydrophobically and ionically.[1]

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Removes: Neutral hydrophobic interferences and phospholipids.[1] Verapamil stays bound by ionic charge (it cannot elute in MeOH alone).[1]

  • Elute: 1 mL 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Mechanism:[1][2][3] The high pH neutralizes the Verapamil ammonium ion, breaking the ionic bond. The methanol then solubilizes the neutral drug.

  • Dry & Reconstitute: Evaporate and reconstitute as in LLE.

LC-MS/MS Conditions & Validation[1]

Chromatography (Generic):

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

System Suitability Criteria (Self-Validation): To ensure the protocol is working, every batch must meet these criteria:

  • IS Consistency: The peak area of Verapamil-d6 in samples should not deviate >15% from the mean IS area in standards.

  • Retention Time: Shift < 0.1 min.

  • Linearity:

    
     (weighted 1/x²).[1]
    

References

  • Borges, N. C., et al. (2005).[1][4] Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry: An application for bioequivalence study. Journal of Chromatography B, 827(2), 165–172.

  • Cheng, Y. F., et al. (1998).[1][3] Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate.[1][3] Journal of Chromatography A, 828(1-2), 273-281.[1]

  • PubChem. (n.d.).[1][2] Verapamil (Compound CID 2520).[1] National Library of Medicine.[1]

  • Waters Corporation. (n.d.).[1] Oasis MCX Extraction Protocols. [1]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Verapamil and Active Metabolite Norverapamil in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the simultaneous quantification of Verapamil and its major active metabolite, Norverapamil (N-desmethylverapamil), in human plasma. The method utilizes N-Desmethylverapamil-d7 HCl as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and ionization suppression, particularly for the metabolite which often exhibits higher variability in pharmacokinetic (PK) profiles due to CYP3A4 polymorphism.

Key Advantages:

  • High Specificity: Uses Multiple Reaction Monitoring (MRM) transitions specific to the deuterated metabolite.

  • Regulatory Compliance: Aligned with FDA Bioanalytical Method Validation (BMV) Guidance (2018).

  • Enhanced Sensitivity: Liquid-Liquid Extraction (LLE) minimizes matrix background compared to protein precipitation.

Scientific Background & Mechanism[1][2][3][4]

Metabolic Pathway & Pharmacokinetics

Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP3A4 , resulting in low bioavailability (20-35%). The primary metabolic pathway is N-demethylation, yielding Norverapamil , which retains approximately 20% of the pharmacological activity of the parent drug.

Accurate PK modeling requires monitoring both parent and metabolite. The use of N-Desmethylverapamil-d7 is critical because it shares the exact physicochemical properties (retention time, pKa) as the metabolite, providing the most accurate normalization for the metabolite's quantification.

Visualization: Metabolic Pathway (Graphviz)

Verapamil_Metabolism Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Enzyme) Verapamil->CYP3A4 First-Pass Metabolism Elimination Renal Elimination (Conjugates) Verapamil->Elimination <5% Unchanged Norverapamil Norverapamil (N-Desmethylverapamil) Active Metabolite CYP3A4->Norverapamil N-Demethylation Norverapamil->Elimination Further Metabolism

Figure 1: Simplified metabolic pathway of Verapamil highlighting the CYP3A4-mediated formation of Norverapamil.[1][2][3]

Experimental Protocol

Materials and Reagents
  • Analytes: Verapamil HCl, Norverapamil HCl.

  • Internal Standard: N-Desmethylverapamil-d7 HCl (Target IS).

    • Note on Handling: The "d7" label typically refers to the deuteration of the isopropyl group. Ensure correction for the HCl salt form during stock preparation (Salt Factor ≈ 1.08).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve accurately weighed N-Desmethylverapamil-d7 HCl in Methanol. Correct for purity and salt form.

  • Working IS Solution: Dilute Master Stock to 50 ng/mL in 50:50 MeOH:Water.

  • Calibration Standards: Prepare serial dilutions of Verapamil/Norverapamil in drug-free human plasma (Range: 1.0 – 500 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over protein precipitation to reduce phospholipid carryover and improve column longevity.

  • Aliquot: Transfer 100 µL of plasma sample/standard into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (N-Desmethylverapamil-d7). Vortex 10 sec.

  • Buffer: Add 100 µL of 0.1 M NaOH (alkalinization promotes extraction of basic drugs).

  • Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase A/B (50:50). Vortex and transfer to autosampler vials.

Visualization: Analytical Workflow (Graphviz)

Bioanalytical_Workflow Sample Plasma Sample (100 µL) IS_Add Add IS: N-Desmethylverapamil-d7 Sample->IS_Add LLE LLE Extraction (MTBE + NaOH) IS_Add->LLE Dry Evaporation (N2 @ 40°C) LLE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification & PK Analysis LCMS->Data

Figure 2: Step-by-step bioanalytical workflow from plasma sample to pharmacokinetic data.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
2.5 90 Elution
3.0 90 Wash
3.1 10 Re-equilibration

| 4.5 | 10 | End of Run |

Mass Spectrometry Parameters (MRM)

Ionization Mode: ESI Positive (+) .

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Verapamil 455.3 165.1 30 25
Norverapamil 441.3 165.1 30 25

| N-Desmethylverapamil-d7 | 448.3 | 165.1 | 30 | 25 |

Note: The Product Ion (m/z 165.1) corresponds to the stable dimethoxyphenethyl carbocation common to this structural class.

Pharmacokinetic Analysis & Data Interpretation

Upon acquiring concentration-time data, Non-Compartmental Analysis (NCA) should be performed using software such as Phoenix WinNonlin or R (PKNCA package).

Key Parameters to Report:

  • 
    :  Maximum observed plasma concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the concentration-time curve (measure of exposure).[5]
    
  • Metabolic Ratio:

    
    .
    
    • Insight: Significant changes in this ratio indicate CYP3A4 inhibition or induction (e.g., drug-drug interactions).

Quality Control (Acceptance Criteria):

  • Linearity:

    
    .[4]
    
  • Accuracy/Precision: Within ±15% (±20% at LLOQ) as per FDA Guidelines [1].

  • IS Response: Variation should not exceed ±50% of the mean IS response in calibrators.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7][8] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45040133, Norverapamil-d7.[9] [Link][9]

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil.[2] British Journal of Clinical Pharmacology. [Link]

  • Bhatia, M. S., et al. (2012). Development and validation of a LC-MS/MS method for the estimation of verapamil and norverapamil in human plasma. Journal of Pharmaceutical Analysis. [Link]

Sources

Bioanalytical method development with N-Desmethylverapamil-d7 HCl.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Method Development for N-Desmethylverapamil-d7 HCl in Human Plasma

Abstract & Introduction

This application note details the development and validation of a robust LC-MS/MS method for the quantification of Norverapamil (N-Desmethylverapamil) in human plasma, utilizing N-Desmethylverapamil-d7 HCl as the internal standard (IS).

Norverapamil is the primary active metabolite of the calcium channel blocker Verapamil, formed via N-demethylation by cytochrome P450 3A4 (CYP3A4). Accurate quantification of Norverapamil is critical for Pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies.[1][2]

Why N-Desmethylverapamil-d7? Bioanalysis of hydrophobic basic drugs like Norverapamil is often plagued by:

  • Matrix Effects: Phospholipids in plasma can suppress ionization.[1][2]

  • Adsorption: Secondary amines bind to silanol groups on glass and LC tubing.[1]

  • Retention Shifts: Deuterated standards can sometimes elute slightly earlier than the analyte.[1]

The d7-isotopolog (labeled on the isopropyl group) provides the optimal mass shift (+7 Da) to avoid isotopic overlap while maintaining identical extraction recovery and ionization properties to the analyte, thereby correcting for matrix effects.

Chemical & Physical Profile

Understanding the physicochemical properties is the foundation of this method.

PropertyAnalyte: NorverapamilIS: N-Desmethylverapamil-d7
Formula C₂₆H₃₈N₂O₄C₂₆H₃₁D₇N₂O₄[1][2] · HCl
MW (Free Base) 440.6 g/mol ~447.6 g/mol
Precursor Ion (M+H)⁺ 441.3 448.3
pKa (Basic) ~9.5 (Secondary Amine)~9.5
LogP ~4.1 (Hydrophobic)~4.1
Solubility Soluble in MeOH, DMSOSoluble in MeOH, DMSO

Method Development Strategy

Metabolic Context

The assay is designed to measure the N-demethylation pathway. The following diagram illustrates the biological context and the analytical target.

MetabolicPathway Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Enzyme) Verapamil->CYP3A4 Substrate Norverapamil Norverapamil (Analyte) CYP3A4->Norverapamil N-Demethylation MS Mass Spectrometer (Detection) Norverapamil->MS m/z 441.3 IS N-Desmethylverapamil-d7 (Internal Standard) IS->MS m/z 448.3 (Correction Factor)

Figure 1: Metabolic pathway of Verapamil to Norverapamil and the integration of the d7-IS for quantitation.[1][2]

Chromatography Choices
  • Column: A C18 column with high carbon load and end-capping is required to minimize peak tailing caused by the secondary amine interacting with residual silanols.[1]

    • Recommended: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).[1]

  • Mobile Phase pH:

    • Option A (High pH): Ammonium Bicarbonate (pH 9-10).[1] Keeps the amine uncharged, increasing retention and improving peak shape.

    • Option B (Acidic - Selected): 0.1% Formic Acid.[1][3][4] Standard for ESI+. Although the drug is charged, modern end-capped columns handle this well, and it promotes better ionization efficiency in positive mode.

Experimental Protocols

Stock Solution Preparation

Critical Step: The HCl salt of the IS must be accounted for in mass calculations.

  • Preparation: Dissolve 1.0 mg of N-Desmethylverapamil-d7 HCl in 1.0 mL of Methanol (free base equivalent concentration will be approx 0.92 mg/mL).

  • Storage: Store at -20°C. Stable for 6 months.

  • Working IS Solution: Dilute stock in 50% Methanol/Water to a concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

PPT is chosen for high throughput.[1][2] Liquid-Liquid Extraction (LLE) using MTBE is an alternative if cleaner extracts are needed.[1][2]

Workflow Diagram:

SamplePrep Step1 Aliquot 50 µL Human Plasma (K2EDTA) Step2 Add 20 µL IS Working Sol (N-Desmethylverapamil-d7) Step1->Step2 Step3 Precipitate: Add 200 µL Acetonitrile (containing 0.1% Formic Acid) Step2->Step3 Step4 Vortex (2 min) & Centrifuge (4000 rpm, 10 min, 4°C) Step3->Step4 Step5 Transfer 100 µL Supernatant to auto-sampler vial Step4->Step5 Step6 Dilute with 100 µL Water (To match initial mobile phase) Step5->Step6

Figure 2: Protein Precipitation workflow ensuring IS equilibration before extraction.

LC-MS/MS Conditions

LC Parameters:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1][2]

  • Column: C18, 2.1 x 50 mm, 1.7 µm or 2.6 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Divert to waste)[1][2]

    • 0.5 - 3.0 min: 10% -> 90% B[1]

    • 3.0 - 3.5 min: 90% B (Hold)[1]

    • 3.5 - 3.6 min: 90% -> 10% B[1]

    • 3.6 - 5.0 min: 10% B (Re-equilibration)

MS Parameters (ESI+):

  • Source: Electrospray Ionization (Positive).[1][2][5]

  • Spray Voltage: 3500 V.

  • Temperature: 500°C.[1][2]

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
Norverapamil 441.3165.13050
Norverapamil-d7 448.3165.13050

Note on Transitions: The product ion m/z 165.1 corresponds to the dimethoxyphenyl-ethyl moiety. Since the d7 label is typically on the isopropyl group (on the other side of the molecule), the product ion remains m/z 165.1 for both analyte and IS. This is acceptable because the precursors (441 vs 448) are mass-resolved.[1]

Validation Criteria (FDA M10 Guidelines)

To ensure the method is compliant with regulatory standards (FDA/ICH M10), the following parameters must be validated:

  • Linearity:

    • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.[1][2]

    • Weighting: 1/x².[1][2]

    • Criteria: r² > 0.99.

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).[1][2]

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (IS Normalized):

    • Calculate the Matrix Factor (MF) for both Analyte and IS.

    • The CV of the IS-normalized MF calculated from 6 different lots of plasma must be < 15%. This is where the d7-IS is crucial; it compensates for phospholipid suppression. [2]

  • Selectivity (Cross-Talk Check):

    • Inject a ULOQ sample of Norverapamil (unlabeled) and monitor the IS channel (448->165).[1][2] Response should be < 5% of the IS response.

    • Inject a pure IS sample and monitor the Analyte channel (441->165).[1][2] Response should be < 20% of the LLOQ.

Troubleshooting & Tips

  • Carryover: Norverapamil is "sticky."[1][2] If carryover > 20% of LLOQ is observed in the blank after a high standard:

    • Switch needle wash to 50:25:25 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid.[1]

    • Use a Phenyl-Hexyl column instead of C18 for different selectivity.[1][2]

  • IS Stability: Deuterium exchange is rare for this molecule under normal conditions, but avoid leaving the IS stock in highly acidic aqueous solutions for prolonged periods at high temperatures.

  • Peak Tailing: If peaks tail, increase the Ammonium Formate concentration in Mobile Phase A to 5mM or 10mM to mask silanols.

References

  • US Food and Drug Administration (FDA). (2018).[1][2][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 45359134, Nor Verapamil-d7, Hydrochloride. Retrieved from [Link]

  • Tracy, T. S., et al. (1999).[1][2][8] Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Application Note: Optimization of N-Desmethylverapamil-d7 HCl Internal Standard Concentration for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the methodology for determining the optimal working concentration of N-Desmethylverapamil-d7 (hydrochloride) (Norverapamil-d7) when used as an internal standard (IS) for the quantification of Norverapamil in biological matrices.

While standard operating procedures often suggest a fixed IS concentration (e.g., 50 ng/mL), this "one-size-fits-all" approach frequently leads to method failure due to isotopic cross-talk or ionization competition . This guide replaces guesswork with a calculated, empirical workflow to derive the specific concentration that balances signal stability with quantitative linearity.

Physicochemical Context

Understanding the molecule is the prerequisite to optimizing its detection.

PropertyAnalyte: NorverapamilInternal Standard: Norverapamil-d7 HCl
CAS Number 67018-85-3 (Free base)1216413-74-9
Molecular Formula


Molecular Weight ~440.6 g/mol ~484.1 g/mol (salt) / 447.6 (free base)
Precursor Ion [M+H]+ m/z 441.3 m/z 448.4 (+7 Da shift)
Deuterium Position N/AHeptadeuterio-isopropyl group
Solubility Methanol, Acetonitrile, DMSOMethanol (Excellent), Water (Good)
Critical Mechanistic Insight: The Fragmentation Pathway

For Verapamil and Norverapamil, the dominant product ion in collision-induced dissociation (CID) is typically the 3,4-dimethoxybenzyl cation (m/z 165.1) .

  • Implication: Since the deuterium label is located on the isopropyl chain (N-terminal side), and the m/z 165 fragment is generated from the benzyl side, both the analyte and the IS will likely share the same product ion (m/z 165.1).

  • Risk: This shared product ion increases the risk of "cross-talk" if the mass resolution of Q1 (Precursor selection) is not tight, or if the IS concentration is so high that isotopic impurities (d0) become detectable in the analyte channel.

Strategic Framework: The "Signal-to-Noise vs. Cross-Talk" Balance

The optimal IS concentration is found at the intersection of three factors:

  • Signal Stability: High enough to overcome matrix suppression (Signal > 100x baseline noise).

  • Linearity Center: Ideally matching the response of the analyte at 30-50% of the calibration curve range.

  • Interference Free: Low enough that the IS does not contribute signal to the Analyte channel (d0 contribution).

Workflow Visualization

IS_Optimization Start Start Optimization Stock 1. Prepare Master Stock (1 mg/mL in MeOH) Start->Stock Scan 2. MS/MS Tuning (Identify MRMs) Stock->Scan Range 3. Test IS Candidates (10, 50, 100, 200, 500 ng/mL) Scan->Range Interference 4. Cross-Talk Check (IS -> Analyte Channel) Range->Interference Interference->Range If Fail (Too High) Suppression 5. Matrix Effect Test (Post-Column Infusion) Interference->Suppression If Pass Final Select Optimal Conc. Suppression->Final

Figure 1: Logical workflow for determining the optimal Internal Standard concentration.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, verifiable reference source.

  • Weighing: Accurately weigh ~1.0 mg of N-Desmethylverapamil-d7 HCl into a 1.5 mL amber glass vial (to prevent photodegradation).

  • Dissolution: Dissolve in 100% Methanol . (Avoid water in the stock to prevent hydrolysis over long-term storage).

    • Calculation: Correct for the HCl salt and purity.

  • Storage: Store at -20°C or -80°C. Stable for >6 months if sealed.

Protocol B: MRM Transition Confirmation

Before selecting concentration, confirm the transition to ensure the +7 Da shift is maintained.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters TQ-XS).

  • Method: Direct Infusion (10 µL/min) of a 100 ng/mL solution.

  • Expected Transitions:

    • Analyte (Norverapamil): 441.3

      
       165.1 (Quantifier), 441.3 
      
      
      
      290.2 (Qualifier).
    • IS (Norverapamil-d7): 448.4

      
       165.1 (Quantifier).
      
    • Note: If 448

      
       165 shows high background, investigate 448 
      
      
      
      297 (if the fragment retains the d7 label).
Protocol C: The "Cross-Talk" Titration Experiment (Core Requirement)

This is the most critical step to prevent false positives.

Step-by-Step:

  • Preparation: Prepare IS working solutions in Mobile Phase A:B (50:50) at five levels: 10, 50, 100, 250, 500 ng/mL .

  • Blank Preparation: Extract blank matrix (plasma/urine) without adding any IS or Analyte (Double Blank).

  • Injection Sequence:

    • Inject Double Blank (Baseline check).

    • Inject IS only (at 10 ng/mL).

    • Inject IS only (at 50 ng/mL)... up to 500 ng/mL.

  • Data Analysis:

    • Monitor the Analyte Channel (441.3

      
       165.1)  while injecting IS only .
      
    • Acceptance Criteria: The signal in the Analyte channel caused by the IS must be < 20% of the LLOQ (Lower Limit of Quantification) of the intended assay.[1]

Decision Matrix:

IS Conc. (ng/mL) IS Response (counts) Interference in Analyte Channel? Verdict
10 5.0e4 None (< 50 cps) Too Low (Poor Precision)
50 2.5e5 None (< 50 cps) Optimal Candidate
100 5.0e5 Trace (100 cps) Acceptable if LLOQ is high

| 500 | 2.5e6 | Significant (> 1000 cps) | REJECT (False Positives) |

Protocol D: Matrix Factor & Recovery Validation

Once a candidate concentration (e.g., 50 ng/mL) is chosen, validate it against matrix effects.

  • Post-Column Infusion:

    • Infuse the IS (50 ng/mL) continuously post-column at 10 µL/min.

    • Inject a blank extracted plasma sample via the LC.

    • Observation: Look for "dips" or "peaks" in the IS baseline at the retention time of Norverapamil.

    • Result: If the baseline dips >20% at the retention time, the IS concentration is too low to compensate for suppression, or the chromatography needs improvement.

Recommended Optimal Parameters

Based on typical sensitivity of modern Triple Quadrupoles (e.g., Sciex 5500/6500):

  • Target Working Concentration: 20 – 50 ng/mL in the final extract.

    • Why? This range typically yields ~10^5 - 10^6 cps, providing excellent statistics (Poisson noise < 1%) without saturating the detector or causing isotopic interference.

  • Sample Preparation Spiking:

    • If you add 50 µL of IS to 100 µL of Plasma, prepare the IS spiking solution at 4x the final target (e.g., 200 ng/mL) to account for dilution volumes.

Troubleshooting Guide

IssueRoot CauseCorrective Action
IS Response Varies >15% between injections Solubility or Matrix SuppressionCheck IS solubility in the spiking solvent. If using MeOH protein precipitation, ensure IS is premixed in the precipitant.
High Signal in Blank Analyte Channel Isotopic Impurity in ISThe d7 standard contains >1% d0 (non-deuterated) impurity. Lower the IS concentration immediately.
IS Retention Time Shift Deuterium Isotope EffectDeuterated compounds elute slightly earlier than non-deuterated analogs on Reverse Phase. This is normal (usually 0.05 - 0.1 min difference). Adjust integration windows.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2][3] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. (n.d.).[4][5] Norverapamil-d7 Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and bioanalytical scientists conducting quantitative analysis of Norverapamil (N-Desmethylverapamil) using its deuterated internal standard, N-Desmethylverapamil-d7 HCl.

Introduction & Scientific Context

N-Desmethylverapamil (Norverapamil) is the primary active metabolite of Verapamil, a widely used L-type calcium channel blocker.[1][2] In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, accurate quantification of Norverapamil is critical due to its significant contribution to the overall hemodynamic effect.

N-Desmethylverapamil-d7 HCl serves as the optimal stable isotope-labeled internal standard (SIL-IS). Its physicochemical properties—chromatographic retention and ionization efficiency—mirror the target analyte, allowing it to effectively compensate for matrix effects, extraction variability, and ionization suppression.

Chemical Properties[1][3][4][5][6][7][8][9][10]
  • Compound Name: N-Desmethylverapamil-d7 Hydrochloride[3]

  • Chemical Structure: The deuterium label is typically located on the isopropyl moiety (heptadeutero-isopropyl), ensuring metabolic stability and preventing deuterium loss during fragmentation.

  • Molecular Formula (Free Base): C₂₆H₂₉D₇N₂O₄[3]

  • Molecular Weight (Free Base): ~447.62 g/mol

  • Precursor Ion [M+H]⁺: m/z 448.3

Mass Spectrometry Parameters

The detection is performed using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+).

Mechanism of Fragmentation

The primary fragmentation pathway for Verapamil and Norverapamil involves the cleavage of the C-C bond between the quaternary carbon (bearing the isopropyl and nitrile groups) and the nitrogen-containing chain.

  • Product Ion (m/z 165): Corresponds to the 3,4-dimethoxyphenethyl cation. Since the deuterium label is commonly located on the isopropyl group (on the nitrile side), this fragment remains unlabeled , providing a consistent high-intensity product ion.

MRM Transitions Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Role
Norverapamil 441.3165.1503025Analyte (Quant)
Norverapamil 441.3150.1503035Analyte (Qual)
Norverapamil-d7 448.3 165.1 503025Internal Standard

> Note: Parameters such as Cone Voltage and Collision Energy are instrument-specific (e.g., Waters Xevo vs. Sciex QTRAP). An optimization ramp of ±5V is recommended during method setup.

Liquid Chromatography Protocol

A reversed-phase method using a C18 column provides robust retention and separation from plasma phospholipids.

  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters ACQUITY)

  • Column: C18, 2.1 x 50 mm, 1.7 µm or 2.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 2–5 µL

Mobile Phase Composition
  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution Profile
Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Begin Ramp
3.0090Elution of Analytes
3.5090Wash
3.6010Re-equilibration
5.0010End of Run

Sample Preparation Protocol

Technique: Protein Precipitation (PPT) Rationale: PPT is high-throughput and sufficient for modern sensitive triple quads. For lower limits of quantitation (LLOQ < 0.5 ng/mL), Liquid-Liquid Extraction (LLE) with MTBE is recommended.

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of N-Desmethylverapamil-d7 IS working solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA) to dilute the organic content and improve peak shape.

  • Injection: Inject onto the LC-MS system.

Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical method, from sample extraction to data processing.

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (N-Desmethylverapamil-d7) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (12,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (1:1 with Mobile Phase A) Centrifuge->Supernatant Extract Supernatant LC UHPLC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Peak Area Ratio Analyte/IS) MS->Data m/z 448.3 -> 165.1

Figure 1: Step-by-step bioanalytical workflow for the quantification of Norverapamil using deuterated internal standard.

Validation & Quality Control (Trustworthiness)

To ensure the method is self-validating and robust, adhere to the following criteria based on FDA/EMA Bioanalytical Guidelines:

  • Linearity: Construct a calibration curve ranging from 1.0 ng/mL to 500 ng/mL. The correlation coefficient (

    
    ) must be > 0.99.
    
  • Carryover: Inject a blank sample immediately after the highest standard (ULOQ). The analyte area in the blank should be < 20% of the LLOQ area.

  • IS Consistency: Monitor the peak area of N-Desmethylverapamil-d7 across the run. Variation > 15% indicates potential matrix effects or injection errors.

  • Matrix Effect Test: Compare the IS peak area in extracted plasma vs. IS spiked into neat solvent.

    • Formula:

      
      
      
    • A value between 85-115% is acceptable.[5][6]

Troubleshooting Guide
  • Low Sensitivity: Check the ESI capillary voltage (typically 3.0 - 3.5 kV). Ensure the source temperature is sufficient (400°C+) to desolvate the eluent at 0.4 mL/min.

  • Peak Tailing: Usually indicates column aging or void volume. Replace the column or reduce the injection volume.

  • Backpressure High: Check the guard column or inline filter for clogging from protein precipitates.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45359133, Verapamil-d7. Retrieved from [Link][7]

  • Sarkar, A. K., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry.[8][6] Journal of Chromatography B. Retrieved from [Link]

  • Bhatia, P., et al. (2007). Simultaneous Analysis of the Enantiomers of Verapamil and Norverapamil in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation of Norverapamil in Plasma Using N-Desmethylverapamil-d7 HCl as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the development of cardiovascular therapeutics, Verapamil remains a benchmark substrate for CYP3A4 and P-glycoprotein (P-gp) interaction studies. Its primary active metabolite, Norverapamil (N-Desmethylverapamil) , is formed via N-demethylation and accumulates significantly in plasma, often exceeding parent drug concentrations during chronic dosing.

Accurate quantification of Norverapamil is critical for assessing CYP3A4 activity and bioequivalence. However, biological matrices (plasma, microsomes) often induce significant ion suppression in Electrospray Ionization (ESI), compromising data integrity.

This guide details the application of N-Desmethylverapamil-d7 HCl (Norverapamil-d7) as a stable isotope-labeled internal standard (SIL-IS). By incorporating a hepta-deuterated isopropyl group, this IS provides near-perfect co-elution with the analyte, effectively compensating for matrix effects, recovery losses, and ionization variability.

Scientific Mechanism

Metabolic Context

Verapamil undergoes extensive first-pass metabolism.[1][2] The primary pathway involves N-demethylation mediated by hepatic cytochrome P450 enzymes.[3]

  • Primary Enzyme: CYP3A4 (major), CYP3A5.[4]

  • Reaction: Loss of a methyl group from the central nitrogen atom.

  • Product: Norverapamil (Active metabolite).[1][2]

Why N-Desmethylverapamil-d7?

The


 isotopolog carries seven deuterium atoms on the isopropyl moiety.
  • Mass Shift (+7 Da): The precursor mass shifts from ~441.3 (d0) to ~448.3 (d7), preventing "cross-talk" (isotopic overlap) from the natural abundance of the analyte.

  • Co-elution: Because deuterium has a minimal effect on lipophilicity compared to the large hydrophobic skeleton of verapamil, the IS co-elutes with Norverapamil. This ensures that the IS experiences the exact same matrix suppression/enhancement at the moment of ionization as the analyte.

Pathway Visualization

MetabolicPathway Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 / CYP3A5 (Hepatic Microsomes) Verapamil->CYP3A4 Substrate Norverapamil Norverapamil (Analyte of Interest) m/z 441.3 CYP3A4->Norverapamil N-demethylation Detection LC-MS/MS Quantification (Ratio d0/d7) Norverapamil->Detection Sample IS N-Desmethylverapamil-d7 (Internal Standard) m/z 448.3 IS->Detection Spiked (Constant)

Figure 1: Metabolic formation of Norverapamil and the integration of the d7-IS for ratiometric quantification.[2]

Experimental Protocol

Materials
  • Analyte: Norverapamil HCl.[5]

  • Internal Standard: N-Desmethylverapamil-d7 HCl (Isotopic Purity ≥ 99% atom D).

  • Matrix: Human or Rat Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Master Stock (IS): Dissolve 1 mg N-Desmethylverapamil-d7 HCl in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Master Stock in 50% Methanol to reach a concentration of 500 ng/mL . Note: This concentration should target the mid-point of your calibration curve response.

Sample Preparation (Protein Precipitation)

This method is optimized for high-throughput pharmacokinetic (PK) screening.

  • Aliquot: Transfer 50 µL of plasma sample (or standard/QC) into a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (500 ng/mL) to all samples (except double blanks). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Mix: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Spin at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a fresh vial/plate.

  • Dilute (Optional): If sensitivity is too high or peak shape is poor, dilute the supernatant 1:1 with water (0.1% FA) to match the initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

    • 4.5 min: Stop

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Norverapamil (Analyte) 441.3165.13025
Norverapamil-d7 (IS) 448.3165.13025

Note on Fragmentation: The major product ion (m/z 165.1) corresponds to the 3,4-dimethoxyphenylethyl moiety.[6][5] Since the deuterium label is typically located on the isopropyl group of the other half of the molecule (the amino-alkyl chain), the product ion mass remains 165.1 for both species. The discrimination occurs at the Precursor (Q1) stage.

Analytical Workflow Diagram

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Spike Spike IS (N-Desmethylverapamil-d7) Plasma->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection Injection (5 µL) Supernatant->Injection Separation C18 Separation (Gradient Elution) Injection->Separation MRM MRM Detection 441.3 -> 165.1 (Analyte) 448.3 -> 165.1 (IS) Separation->MRM

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to MS detection.

Validation Criteria (FDA/EMA Alignment)

To ensure regulatory compliance (FDA 2018 Guidance), the method must meet the following criteria using the d7-IS:

  • Selectivity: Analyze 6 lots of blank plasma. There must be no interference at the retention time of Norverapamil or the IS.

    • Critical Check: Ensure the IS stock does not contain unlabeled Norverapamil (d0). An impurity >5% of the LLOQ response will fail the method.

  • Linearity:

    
     using a weighted (
    
    
    
    ) linear regression of the Area Ratio (Analyte/IS).
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect (IS Normalized):

    • Calculate the Matrix Factor (MF) for both Analyte and IS.

    • The IS-Normalized MF = (MF Analyte / MF IS). This value should be close to 1.0, proving the d7-IS effectively compensates for suppression.

Troubleshooting & Tips

  • Cross-Talk: If you observe a signal in the Analyte channel when injecting only the IS:

    • Check the isotopic purity of the IS.

    • Check if the mass resolution on Q1 is too wide (allowing 448 isotopes to bleed into 441, though unlikely given the +7 Da shift).

  • Retention Time Shift: While deuterium usually causes negligible shifts, high-efficiency columns may show the d7-IS eluting slightly earlier than the d0-analyte. Ensure the integration window covers both.

  • Solubility: Norverapamil HCl is hydrophobic. Ensure the stock solution uses at least 50% Methanol or Acetonitrile; avoid pure aqueous storage.

References

  • US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] Retrieved from [Link]

  • Tracy, T. S., et al. (1999).[4] Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil.[2] British Journal of Clinical Pharmacology.[2][8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 45359134, Nor Verapamil-d7, Hydrochloride. Retrieved from [Link]

  • Bhatia, P., et al. (2021).[11] Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma.[11] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Desmethylverapamil-d7 HCl Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Isotopic Interference & Cross-Talk in LC-MS/MS Analyte: N-Desmethylverapamil (Norverapamil) Internal Standard (IS): N-Desmethylverapamil-d7 HCl

Technical Brief: The Mechanics of Interference

In high-sensitivity bioanalysis, "interference" between an analyte and its deuterated internal standard (IS) is rarely a result of natural isotopic abundance when the mass difference is large (


 Da). Instead, it is almost exclusively a manufacturing purity issue or a chromatographic phenomenon.

For N-Desmethylverapamil-d7 , the interference manifests in two distinct vectors:

  • IS-to-Analyte Interference (The "Dirty IS" Effect):

    • Mechanism: The synthesized d7 standard contains trace amounts of d0 (native), d1, d2, etc., due to incomplete deuteration.

    • Symptom: You observe a peak at the analyte's retention time in your Zero Samples (Matrix + IS, no Analyte).

    • Impact: This artificially elevates the Lower Limit of Quantification (LLOQ) and ruins low-level accuracy.

  • Analyte-to-IS Interference (The "Natural Isotope" Effect):

    • Mechanism: High concentrations of the native analyte produce naturally occurring heavy isotopes (M+7).

    • Probability: For Norverapamil (

      
      ), the theoretical abundance of the M+7 isotope is statistically negligible (
      
      
      
      ).
    • Real Cause: If this occurs, it is likely due to Ion Source Saturation or Crosstalk in the collision cell, not isotopic overlap.

Diagnostic Workflow: The "Interference Triad"

Before adjusting instrument parameters, you must isolate the source of the signal. Perform this self-validating check using three specific injection types.

InterferenceDiagnosis Start START: Run System Suitability CheckBlank 1. Inject Double Blank (Matrix only, No IS, No Analyte) Start->CheckBlank SignalInBlank Is there a peak at Analyte RT? CheckBlank->SignalInBlank Contamination DIAGNOSIS: System Contamination (Carryover, Column, or Mobile Phase) SignalInBlank->Contamination Yes CheckZero 2. Inject Zero Sample (Matrix + IS, No Analyte) SignalInBlank->CheckZero No SignalInZero Is there a peak at Analyte RT? CheckZero->SignalInZero ImpureIS DIAGNOSIS: Impure IS (Contains d0-Norverapamil) SignalInZero->ImpureIS Yes (>20% of LLOQ) CheckULOQ 3. Inject ULOQ Sample (High Analyte, No IS) SignalInZero->CheckULOQ No SignalInIS Is there a peak at IS RT in IS Channel? CheckULOQ->SignalInIS Crosstalk DIAGNOSIS: Cross-talk or Source Saturation SignalInIS->Crosstalk Yes (>5% of IS response) Clean DIAGNOSIS: Method is Clean Proceed to Validation SignalInIS->Clean No

Figure 1: Decision tree for isolating the source of isotopic interference in LC-MS/MS bioanalysis.

Troubleshooting & Optimization Guide

Scenario A: Signal in the "Zero" Sample (IS Impurity)

The Issue: You see a peak in the analyte channel (441.3 > 165.1) when injecting only the IS. The Cause: Your d7-Norverapamil standard contains d0-Norverapamil.

Protocol 1: Titrating the IS Concentration The interference is proportional to the IS mass on the column. You must lower the IS concentration until the interference is


 of your LLOQ signal.
  • Prepare a Sensitivity Curve:

    • Prepare your LLOQ sample (e.g., 1.0 ng/mL Analyte).

    • Prepare 3 variants of the IS working solution:

      
      , 
      
      
      
      , and
      
      
      of your current target concentration.
  • Execute:

    • Inject LLOQ (with standard IS). Record Area (Analyte).

    • Inject Zero Sample (with

      
       IS). Record Area (Interference).
      
    • Inject Zero Sample (with

      
       IS). Record Area (Interference).
      
  • Calculate:

    • Target Ratio:

      
      
      
  • Decision: Select the highest IS concentration that satisfies the Target Ratio. If even

    
     IS is too "dirty," you must purchase a new lot of Reference Standard with higher isotopic purity (
    
    
    
    atom % D).
Scenario B: Deuterium Isotope Effect (Retention Time Shift)

The Issue: The d7-IS elutes slightly earlier than the native analyte. The Cause: Deuterium is slightly more hydrophilic than hydrogen. On C18 columns, this causes a separation (


 shift).
The Risk:  If the shift is too large, the IS will not experience the same matrix suppression as the analyte at the exact moment of ionization, rendering it ineffective.

Protocol 2: Co-elution Optimization

  • Modify Mobile Phase pH: Norverapamil is basic. Ensure your aqueous mobile phase is buffered (e.g., 10mM Ammonium Formate, pH 3.5 - 4.0). This keeps the molecule charged and reduces hydrophobic interaction differences.

  • Adjust Gradient Slope: A steeper gradient compresses the peaks, minimizing the time difference (

    
    ) between d0 and d7.
    
  • Acceptance Criteria: The IS peak center should fall within

    
     minutes of the Analyte peak center.
    
Scenario C: MRM Transition Selection

The Issue: Choosing a transition that loses the deuterium label. The Physics:

  • Analyte (d0): Precursor 441.3

    
     Product 165.1 (Dimethoxyphenethyl cation).
    
  • IS (d7): Precursor 448.3

    
     Product 165.1.
    
  • Note: The d7 label is typically on the isopropyl group. The 165 fragment often loses this group.

  • Why this is usually okay: The mass spectrometer filters the Precursor first (Q1). As long as Q1 separates 441 from 448, the fact that they share a product ion (165) is acceptable.

  • When it fails: If you have very poor Q1 resolution (unit resolution is required), or if the IS has d0 impurities (see Scenario A).

Protocol 3: Alternative Transitions If interference persists, switch to a transition that retains the label.

  • Primary (High Sensitivity):

    
     (Requires high purity IS).
    
  • Alternative (High Specificity):

    
     (Retains the isopropyl-d7 group; check your specific fragmentation spectra to confirm).
    

Data Summary: Interference Limits (FDA/ICH M10)

ParameterTest SampleAcceptance CriteriaCorrective Action
Selectivity Double Blank

of LLOQ response
Clean column/injector; check solvents.
IS Interference Zero Sample (Matrix + IS)

of LLOQ response
Dilute IS working solution; Change IS Lot.
Cross-talk ULOQ (Analyte only)

of IS response
Increase wash time; Adjust collision energy.

Visualizing the Fragmentation Logic

This diagram illustrates why the "Dirty IS" (d0 impurity) bypasses the Q1 filter, while the "Label Loss" issue is managed by Q1 selectivity.

FragmentationLogic cluster_0 Analyte Channel (Monitor 441 -> 165) cluster_1 IS Channel (Monitor 448 -> 165) Analyte Native Norverapamil (Mass 441) Q1_A Q1 Filter (Passes 441) Analyte->Q1_A Q3_A Q3 Filter (Passes 165) Q1_A->Q3_A Detector_A Analyte Signal Q3_A->Detector_A IS_d7 Pure IS d7 (Mass 448) Q1_IS Q1 Filter (Passes 448) IS_d7->Q1_IS IS_Impurity Impurity d0 (Mass 441) IS_Impurity->Q1_A Passes! (False Analyte Signal) IS_Impurity->Q1_IS Blocked Q3_IS Q3 Filter (Passes 165) Q1_IS->Q3_IS Detector_IS IS Signal Q3_IS->Detector_IS

Figure 2: The mechanism of IS impurity interference. The d0 impurity in the IS standard physically passes through the Analyte Q1 filter, causing false positives.

Frequently Asked Questions (FAQ)

Q: My CoA says the IS is 98% pure. Is that enough? A: Not necessarily. "Chemical purity" (98%) refers to other contaminants. You need to look at "Isotopic Purity" or "Atom % D". Even 0.5% of d0 species can cause failure if your LLOQ is very low (e.g., pg/mL range). Always titrate the IS concentration to check.

Q: Can I just subtract the interference peak area from my samples? A: No. Regulatory guidelines (FDA/EMA) strictly prohibit background subtraction for chromatographic assays. You must eliminate the source of the interference or demonstrate that it is consistently below 20% of the LLOQ.

Q: I see a "frowning" (split) peak for my IS but not my analyte. Why? A: This is likely the Deuterium Isotope Effect combined with a high injection volume of a strong solvent. Deuterated compounds interact differently with the stationary phase. Ensure your sample diluent matches the initial mobile phase conditions to improve peak shape.

Q: Does the HCl salt form affect the mass transition? A: No. In the ESI source, the salt dissociates. You are monitoring the protonated free base


. However, when weighing the standard, you must  account for the HCl mass to calculate the free base concentration accurately.
  • Calculation:

    
    
    

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Wang, S., et al. (2007). Calculation and mitigation of isotopic interferences in LC-MS/MS assays. Journal of Mass Spectrometry. Link

  • Chaudhary, A., et al. (2015). Deuterium isotope effects on the retention time of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. Link

Sources

Technical Support Center: Stability & HDX Kinetics of N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Exchange" Paradox

Is N-Desmethylverapamil-d7 susceptible to Hydrogen-Deuterium Exchange (HDX)? Yes and No. It depends entirely on which hydrogen you are tracking.

  • The Deuterium Label (C-D Bonds): NO. The "d7" label typically resides on the isopropyl moiety (heptadeutero-isopropyl). These Carbon-Deuterium (C-D) bonds are chemically inert under standard LC-MS storage and analysis conditions (pH 2–10). They do not back-exchange with the solvent.

  • The Amine Proton (N-H Bond): YES. As a secondary amine (hydrochloride salt), the nitrogen atom carries exchangeable protons. These will instantaneously equilibrate with the solvent (H₂O or D₂O). This is a normal physicochemical property, not a defect.

Crucial Insight: If you observe a mass shift or signal loss, it is rarely due to the deuterium label falling off. It is almost always due to matrix suppression , source fragmentation , or misunderstanding the protonation state of the amine.

Module 1: Structural Integrity & Exchange Mechanisms

To troubleshoot effectively, we must map the molecule's stability zones. N-Desmethylverapamil (Norverapamil) differs from Verapamil by the loss of the N-methyl group, creating a secondary amine.

The Stability Map

The standard commercial "d7" analog labels the isopropyl group attached to the quaternary carbon.

  • Stable Zone (The Label): The isopropyl group contains six methyl deuteriums (-CD₃) and one methine deuterium (-CD-). These are bonded to carbon.[1] The bond dissociation energy of C-D is higher than C-H (Kinetic Isotope Effect), rendering them stable against spontaneous exchange in aqueous/organic solvents.

  • Labile Zone (The Salt): The secondary amine (-NH₂⁺Cl⁻ in the salt form) has protons that are "acidic" relative to C-H bonds. In a protic solvent (methanol/water), these protons exchange with solvent protons millions of times per second.

Visualization of Exchange Risks

The following diagram illustrates the specific loci of stability and instability within the molecule.

Norverapamil_Stability cluster_0 STABLE ZONE (The Label) cluster_1 LABILE ZONE (The Salt) Compound N-Desmethylverapamil-d7 HCl Isopropyl Isopropyl-d7 Group (-CD(CD3)2) Compound->Isopropyl Amine Secondary Amine (-NH2+) Compound->Amine CD_Bond C-D Bond High Dissociation Energy Isopropyl->CD_Bond Exchange Rapid H/D Exchange with Solvent Amine->Exchange

Figure 1: Structural stability map distinguishing the inert d7-isopropyl label from the exchangeable amine protons.

Module 2: Troubleshooting LC-MS Signal Issues

Users often report "loss of signal" or "mass shift" and blame HDX. Use this guide to diagnose the actual root cause.

Diagnostic Workflow

Symptom: The MRM transition intensity for the Internal Standard (IS) is decreasing over time or is absent.

StepCheckpointTechnical RealityAction
1 Check the Mass Shift Did the parent mass drop by 1–7 Da?If YES: Check for In-Source Fragmentation (loss of isopropyl group). The isopropyl group is a common neutral loss. Lower the declustering potential (DP/Cone Voltage).If NO: Proceed to Step 2.
2 Check Solvent pH Is the mobile phase pH > 8?While C-D is stable, high pH can cause precipitation of the free base or adsorption to glass vials. Action: Ensure mobile phase is acidic (0.1% Formic Acid) to keep the amine protonated and soluble.
3 Check for "Crosstalk" Is the unlabeled analyte interfering?High concentrations of unlabeled Norverapamil can contribute to the d7 channel if the isotopic purity is low (<99%) or if the mass resolution is poor. Action: Inject a blank with only analyte (no IS) to check for contribution.
4 Check Protonation Are you calculating M+H correctly?Norverapamil (Free Base) MW ≈ 441. d7-Analog ≈ 448. Observed Ion (M+H)⁺ should be 449.3 m/z . Note: Do not confuse the HCl salt mass with the free base mass used for MS tuning.
The "Deuterium Scrambling" Myth

Users sometimes fear that the deuterium will "scramble" to other positions.

  • Fact: Scrambling requires high energy activation (e.g., harsh EI source conditions or specific catalytic environments). Under ESI (Electrospray Ionization) conditions, scrambling of aliphatic deuteriums is thermodynamically unfavorable.

Module 3: Protocols for Stability Validation

If you suspect your standard has degraded, perform this self-validating "D-Exchange Test."

Protocol A: The Isotopic Integrity Test

This experiment determines if the signal loss is due to back-exchange (chemical instability) or suppression (matrix/instrument).

Materials:

  • N-Desmethylverapamil-d7 stock solution.

  • Solvent A: Water (H₂O) + 0.1% Formic Acid.

  • Solvent B: Deuterium Oxide (D₂O) + 0.1% Formic Acid-d2 (if available, otherwise standard FA).

Methodology:

  • Prepare Sample 1: Dilute IS into Solvent A (Standard conditions).

  • Prepare Sample 2: Dilute IS into Solvent B (Forces rapid exchange of labile protons).

  • Incubate: Let stand for 1 hour at room temperature.

  • Analyze: Inject both samples.

Interpretation:

  • Scenario 1 (Normal): Sample 2 shows a mass shift of +1 or +2 Da (due to N-H becoming N-D) but the backbone d7 pattern remains. The chromatography is identical.[2] -> Compound is Stable.

  • Scenario 2 (Back-Exchange): Sample 1 shows a loss of mass (e.g., M-1, M-2) over time compared to a fresh stock. -> Compound is Degraded (likely not HDX, but chemical decomposition).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store N-Desmethylverapamil-d7 in methanol? A: Yes. Methanol is an excellent storage solvent. Store at -20°C or -80°C. Avoid storing in water/buffer for extended periods (>1 week) to prevent hydrolysis of other potential metabolites or bacterial growth, though the Norverapamil structure itself is robust.

Q2: Why does my Certificate of Analysis (CoA) say "Chemical Purity 98%" but "Isotopic Purity 99%"? A: Chemical purity refers to the presence of other molecules (e.g., Verapamil, byproducts). Isotopic purity refers to the percentage of the d7 analog vs. d0/d1/d2 analogs. For MS quantitation, Isotopic Purity is the critical metric to prevent "contribution" to the analyte channel.

Q3: The retention time of my d7-IS is slightly different from the analyte. Is this HDX? A: No. This is the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns because C-D bonds are slightly less lipophilic than C-H bonds. This is expected behavior.

Q4: Is the chiral center (alpha to the nitrile) labile? A: In Verapamil and Norverapamil, the carbon alpha to the nitrile is a quaternary center (bonded to the isopropyl group). It has no protons. Therefore, it cannot racemize or exchange via enolization. This makes the backbone exceptionally stable compared to compounds with tertiary alpha-carbons.

Module 5: Visualizing the Troubleshooting Logic

Use this flow to make real-time decisions in the lab.

Troubleshooting_Logic Start Issue: Low Signal for d7-IS CheckMass Check Mass Spectrum (Full Scan) Start->CheckMass Branch1 Mass is M-7 (Loss of Label?) CheckMass->Branch1 Sol1 Source Fragmentation (Reduce Cone Voltage) Branch1->Sol1 Yes Branch2 Mass is Correct (M+H = 449) Branch1->Branch2 No Branch3 RT Shift > 0.2 min? Branch2->Branch3 Yes Sol2 Check Column/Gradient (Isotope Effect is small) Branch3->Sol2 Yes Sol3 Matrix Suppression (Perform Infusion Test) Branch3->Sol3 No

Figure 2: Decision tree for diagnosing signal irregularities in deuterated internal standards.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Exchange Mechanisms.[3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 625729, Norverapamil. Retrieved from

  • Murphree, T., et al. (2025).[4][5] Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry.[4] ChemRxiv.[4] Retrieved from

  • Organic Chemistry Data. (2022). pKa Data and Stability Constants for Amines and Nitriles. Retrieved from

  • Acanthus Research. (2022).[3] Designing Stable Isotope Labeled Internal Standards: Preventing Back-Exchange. Retrieved from

Sources

How to handle low recovery of N-Desmethylverapamil-d7 HCl during sample extraction?

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for researchers encountering recovery issues with N-Desmethylverapamil-d7 HCl (Norverapamil-d7).

Status: Active Guide Analyte Class: Secondary Amine / Calcium Channel Blocker Metabolite Chemical Nature: Lipophilic Base (pKa ~8.9), Hydrochloride Salt[1]

Diagnostic Triage: Is it Recovery or Suppression?

Before altering your extraction protocol, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) .[1] Low signal intensity in LC-MS/MS is often misdiagnosed as low recovery when it is actually ion suppression.

The Equation of Truth:


[1]
SymptomDiagnosisAction
Low IS Area in extracted samples vs. neat solvent standard.True Low Recovery Optimize Extraction Chemistry (See Section 2).
Low IS Area in extracted samples, but post-extraction spiked samples are also low.Matrix Effect (Suppression) Improve cleanup (SPE wash) or Chromatographic separation.[1]
High Variability (High %CV) between replicates.[1]Inconsistent Extraction Check pH homogeneity or pipetting technique.

The Chemistry of Loss: Root Cause Analysis

A. The pH Trap (Solubility & Charge State)

N-Desmethylverapamil is a secondary amine with a pKa of approximately 8.9 [1, 2].[1]

  • The Problem: As an HCl salt, your IS is protonated (

    
    ) and water-soluble.[1] To extract it into an organic solvent (LLE) or elute it from a cation-exchange cartridge, you must neutralize it (
    
    
    
    ).[1]
  • The Rule: You must adjust the pH to at least 2 units above the pKa (pH > 10.9) to ensure >99% of the molecule is in the uncharged, lipophilic state.

  • Common Failure: Using a "universal" buffer at pH 7-8 leaves ~90% of the molecule charged, preventing organic extraction.

B. The "Sticky" Amine (Adsorption)

Secondary amines are notorious for non-specific binding to silanol groups on glass surfaces [5].[1]

  • The Mechanism: The positively charged amine interacts with negatively charged silanols (

    
    ) on untreated glassware.[1]
    
  • The Fix:

    • Prohibit: Standard borosilicate glass vials for low-concentration stock solutions.

    • Mandate: Polypropylene (PP) tubes or Silanized Glassware.[1]

    • Solvent Additive: Add 0.1% Formic Acid to stock solutions to keep the amine fully protonated and soluble, preventing it from plating out on container walls during storage.

C. The Salt Form Factor

You are using the HCl salt .

  • Spiking Caution: Do not spike the HCl salt directly into a non-polar solvent (e.g., Hexane/DCM); it will precipitate.[1] Dissolve the stock in Methanol (MeOH) or Water first.[1]

Visual Troubleshooting Workflows

Logic Tree: Diagnosing Low Recovery

RecoveryTroubleshooting Start Low Signal for N-Desmethylverapamil-d7 CheckME Step 1: Calculate Matrix Factor (Post-Extraction Spike vs Neat) Start->CheckME IsSuppression Is Signal Suppressed? CheckME->IsSuppression SuppressionYes Issue: Matrix Effect (Ion Suppression) IsSuppression->SuppressionYes Yes (<85%) SuppressionNo Issue: True Extraction Loss IsSuppression->SuppressionNo No (~100%) ActionME Action: Improve Wash Step or Change Column Chemistry SuppressionYes->ActionME CheckPH Step 2: Check Extraction pH SuppressionNo->CheckPH IsBasic Is pH > 10.5? CheckPH->IsBasic PHNo Cause: Analyte is Charged (BH+) Stays in Aqueous Phase IsBasic->PHNo No PHYes Step 3: Check Labware IsBasic->PHYes Yes CheckGlass Using Standard Glass? PHYes->CheckGlass GlassYes Cause: Adsorption to Silanols CheckGlass->GlassYes Yes GlassNo Cause: Incomplete Elution (Strong Ionic Bond) CheckGlass->GlassNo No

Figure 1: Diagnostic logic tree for isolating the cause of low internal standard recovery.

Mechanism of Action: MCX Solid Phase Extraction

MCXMechanism Load Step 1: LOAD (Acidic) Analyte (BH+) binds to SO3- groups via Ionic Interaction Wash Step 2: WASH (Organic) Remove Neutrals/Acids Analyte stays locked Load->Wash Strong Retention Elute Step 3: ELUTE (Basic) Add 5% NH4OH Deprotonates Analyte (B) Releases from Sorbent Wash->Elute Switch pH

Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) for basic drugs like Norverapamil.[1]

Optimized Extraction Protocols

For N-Desmethylverapamil, Mixed-Mode Cation Exchange (MCX) SPE is superior to LLE because it allows for aggressive organic washing to remove matrix effects without losing the analyte [3, 4].[1]

Recommended Protocol: MCX SPE (Solid Phase Extraction)

Cartridge: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg or 60 mg).[1]

StepSolvent/BufferMechanistic Purpose
1. Pre-treatment Dilute Plasma 1:1 with 2% Phosphoric Acid (H₃PO₄) .[1]Acidifies sample (pH < 3) to ensure Norverapamil is positively charged (

) and breaks protein binding.[1]
2. Conditioning 1 mL Methanol followed by 1 mL Water.[2]Activates sorbent ligands.
3. Load Load pre-treated sample slowly (~1 mL/min).Positive amine binds to negative sulfonate groups on sorbent.
4. Wash 1 1 mL 2% Formic Acid in Water .Removes proteins and hydrophilic interferences. Analyte stays bound.
5. Wash 2 1 mL 100% Methanol .CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. Because the analyte is ionically bound, it will not wash off with methanol.
6. Elution 2 x 400 µL 5% NH₄OH in Methanol .CRITICAL STEP: High pH neutralizes the amine (

), breaking the ionic bond and releasing it into the organic solvent.
7. Post-Elution Evaporate and reconstitute in Mobile Phase.[2]Ensure reconstitution solvent matches initial HPLC conditions.
Alternative Protocol: Liquid-Liquid Extraction (LLE)

If you lack SPE equipment, LLE is possible but requires strict pH control.[1]

  • Alkalize: Add 0.1 M NaOH or Borate Buffer (pH 11) to plasma. (Target pH > 10.5).[1][3]

  • Extract: Use TBME (Methyl tert-butyl ether) or DCM/Hexane (50:50) .[1]

  • Troubleshoot: If recovery is low, the pH was likely not high enough to suppress the ionization of the secondary amine.

Frequently Asked Questions (FAQ)

Q: Why is my N-Desmethylverapamil-d7 recovery lower than my Verapamil recovery? A: N-Desmethylverapamil is a secondary amine, whereas Verapamil is a tertiary amine. Secondary amines are more polar and have higher adsorption tendencies to glass. Ensure you are using polypropylene tubes and that your elution solvent is sufficiently basic.

Q: Can I use the HCl salt for the calibration curve directly? A: Yes, but correct for the salt weight.

  • MW of Free Base: ~447.6 g/mol

  • MW of HCl Salt: ~484.1 g/mol

  • Conversion Factor: Multiply weighed mass by 0.92 (447.6/484.[1]1) to get the free base equivalent concentration.

Q: I see "double peaks" for my internal standard. Is this a recovery issue? A: No, this is likely chromatography. Verapamil and Norverapamil are chiral. If you are using a standard C18 column, you shouldn't see separation, but if you are using a Phenyl-Hexyl or specific phases, you might be partially separating enantiomers. Ensure your integration covers both if they split.

Q: Is the deuterium label (-d7) stable? A: Generally, yes.[1] The -d7 label in Verapamil analogs is typically on the isopropyl group or the aromatic rings, which are non-exchangeable under standard extraction conditions [6]. However, avoid leaving the sample in highly acidic conditions (pH < 1) for extended periods (>24 hours) to prevent any risk of acid-catalyzed exchange, though rare.[1]

References

  • PubChem. (2025).[1][4] Verapamil Compound Summary (pKa and Physical Properties). National Library of Medicine. Link[1]

  • Sawamoto, T., et al. (1996).[1] Determination of verapamil and norverapamil in human plasma by liquid chromatography.[2][5][6] Journal of Chromatography B. Link[1]

  • Cheng, Y.F., et al. (1998).[1] Straightforward solid-phase extraction method for the determination of verapamil and its metabolite.[6] Journal of Chromatography A. Link[1]

  • Waters Corporation. (2023).[1][6] Oasis MCX Extraction Protocols for Basic Drugs.Link[1]

  • ResearchGate. (2008).[1] Adsorption of Amine Compounds on the Glass Surface.[7]Link

  • MedChemExpress. (2024).[1] Norverapamil-d7 Hydrochloride Product Information.Link[1][8]

Sources

Technical Support Center: Bioanalytical Optimization for N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Signal Suppression/Enhancement (SSE) in LC-MS/MS Product Focus: N-Desmethylverapamil-d7 HCl (Internal Standard) Audience: Bioanalytical Scientists, Method Development Leads

Introduction: The "Perfect" Standard Paradox

You have selected N-Desmethylverapamil-d7 HCl as your internal standard (IS) because stable isotope-labeled standards (SIL-IS) are the gold standard for correcting matrix effects. Theoretically, the IS and the analyte (Norverapamil) should co-elute perfectly, experiencing the exact same ionization environment.

The Problem: In practice, deuterium-labeled compounds often exhibit slightly different retention times than their non-labeled counterparts due to the Deuterium Isotope Effect . If your chromatographic peak falls on the "cliff edge" of a matrix suppression zone, a shift of even 0.05 minutes can result in the analyte and IS experiencing drastically different ionization efficiencies.

This guide troubleshoots this specific phenomenon, moving beyond basic "check your column" advice to the mechanistic root of Signal Suppression/Enhancement (SSE).

Module 1: Diagnostic Workflow

Question: "My IS recovery is low/variable. Is it extraction loss or matrix suppression?"

Before optimizing extraction, you must distinguish between Absolute Matrix Effect (ion suppression) and Extraction Efficiency . Low absolute area counts often trigger false alarms for extraction issues when the real culprit is the mass spectrometer source.

The Protocol: Post-Column Infusion (PCI)

The PCI experiment is the only way to visualize the invisible matrix background.

Methodology:

  • Infusion: Infuse a constant stream of N-Desmethylverapamil analyte (100 ng/mL) into the MS source via a syringe pump.

  • Injection: Inject a blank extracted biological matrix (e.g., plasma processed by protein precipitation) via the LC column.

  • Observation: Monitor the baseline. A dip in the baseline indicates suppression; a peak indicates enhancement.

Visualizing the Setup:

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee Infusion MS MS/MS Source Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.[1]

Interpretation:

  • If your analyte elutes at 2.5 min , and the PCI trace shows a massive dip at 2.5 min , you have Matrix Suppression.

  • Action: You must move the peak or clean the sample.

Module 2: The Deuterium Isotope Effect

Question: "Why isn't the D7 IS correcting for the suppression?"

The Science: Carbon-Deuterium (C-D) bonds are shorter and stronger than Carbon-Hydrogen (C-H) bonds. This reduces the lipophilicity of the molecule slightly. In Reverse Phase Chromatography (RPC), deuterated isotopologs often elute earlier than the non-labeled analyte.[2]

The Risk: If N-Desmethylverapamil elutes at 3.00 min and N-Desmethylverapamil-d7 elutes at 2.95 min, they are not perfectly co-eluting.

  • Scenario: A phospholipid interference elutes from 2.80 to 2.98 min.

  • Result: The IS (d7) is suppressed (in the tail of the interference), but the Analyte is not.

  • Outcome: The IS-normalized ratio is artificially high, causing positive bias in your quantification.

Troubleshooting Steps:

  • Check Resolution: Zoom in on your chromatogram. Is there a retention time shift >0.05 min?

  • Modify Gradient: Flatten the gradient slope at the elution point. This often re-aligns the peaks or pushes the matrix interference away from both.

  • Switch Phases: If using C18, switch to Phenyl-Hexyl. The pi-pi interactions with the aromatic rings of Verapamil often provide better selectivity against aliphatic phospholipids.

Module 3: Sample Preparation Optimization

Question: "I have massive signal suppression (>50%). How do I clean it up?"

N-Desmethylverapamil is a secondary amine metabolite. It is more polar than the parent drug. Simple Protein Precipitation (PPT) is often insufficient because it leaves phospholipids in the sample.

Comparative Extraction Strategies:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Mechanism Solubility change (Acetonitrile/MeOH)Partitioning (pH dependent)Ionic/Hydrophobic retention
Matrix Cleanliness Dirty (Phospholipids remain)Clean (Phospholipids often excluded)Very Clean (Targeted wash)
Rec. for Norverapamil Not Recommended for low LOQRecommended Highly Recommended (MCX)
Key Optimization Use "Phospholipid Removal" platesUse MTBE at pH > 9 (make analyte neutral)Use Mixed-Mode Cation Exchange (MCX)

Why MCX SPE? Since N-Desmethylverapamil is basic (pKa ~9), using a Mixed-Mode Cation Exchange (MCX) cartridge allows you to:

  • Load at acidic pH (analyte binds by charge).

  • Wash with 100% Methanol (removes neutrals/phospholipids while analyte stays bound).

  • Elute with 5% Ammonia in Methanol.

Module 4: Calculation & Validation

Question: "How do I calculate the Matrix Factor according to FDA/EMA guidelines?"

You must quantify the "Matrix Factor" (MF) to validate that your method is robust.

The Formula:


[3]

The Critical Metric: IS-Normalized MF


[3]
  • Target: The IS-Normalized MF should be close to 1.0 .

  • Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix must be <15% .[3]

Decision Logic for Validation:

Validation_Logic Start Calculate IS-Normalized MF (6 Matrix Lots) Check_CV Is CV < 15%? Start->Check_CV Pass Method Validated (Matrix Effect is Compensated) Check_CV->Pass Yes Fail Method Failed Check_CV->Fail No Check_Mean Is Mean MF close to 1.0? Fail->Check_Mean Investigate Investigate Retention Shift (Module 2) Check_Mean->Investigate No (High/Low Bias) Investigate_Prep Optimize Sample Prep (Module 3) Check_Mean->Investigate_Prep Yes (High Variability)

Figure 2: Decision tree for interpreting Matrix Factor data during method validation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses of Biological Fluids: A Decade of Progress. Current Drug Metabolism. [Link]

Sources

Technical Support Center: N-Desmethylverapamil-d7 HCl Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Zero-Compromise" Stability Protocol

As researchers, we often treat Internal Standards (IS) as passive reagents. This is a mistake. N-Desmethylverapamil-d7 HCl is a chemically active, isotope-labeled metabolite that demands specific environmental controls to maintain its quantitative integrity.

This guide moves beyond generic "store at -20°C" advice. It provides a causal analysis of why degradation occurs and how to prevent it, ensuring your LC-MS/MS data remains defensible.

Tier 1: Quick Reference & Critical Specifications

Isotope Labeling Note: This guide assumes the standard commercial labeling pattern where the isopropyl group is deuterated (


). Always verify the specific label position on your Certificate of Analysis (CoA), as labels on exchangeable positions (e.g., amine/hydroxyl) require stricter pH controls.
Stability Summary Table
ParameterSpecificationCritical Note
Solid State Storage -20°C (Standard)Protect from moisture (hygroscopic HCl salt).
Long-term Archive -80°C Recommended for storage >6 months.[1]
Primary Solvent Methanol (MeOH) Best for stock solutions. Avoid aldehydes.
Working Solvent Water/Acetonitrile Prepare fresh daily. Unstable >24h at RT.
Light Sensitivity High Strict Amber Glass requirement.
Container Material Glass / Silanized Glass High Adsorption Risk on polypropylene (PP).
pH Stability pH 3.0 – 6.0 Unstable in strong base (oxidation/free base precip).

Tier 2: Preparation & Handling Protocols[2]

Workflow Visualization: The "Chain of Custody" for Stability

The following diagram illustrates the optimal workflow to minimize degradation vectors (Hydrolysis, Photolysis, and Adsorption).

G cluster_risks Critical Control Points Solid Solid State (-20°C, Desiccated) Weighing Weighing (Low Humidity, Amber Vials) Solid->Weighing Warm to RT (Prevent Condensation) Stock Stock Solution (1 mg/mL in MeOH) Weighing->Stock Dissolve completely Storage_Stock Stock Storage (-80°C, Dark) Stock->Storage_Stock Aliquot immediately Working Working Solution (H2O/ACN, Fresh) Storage_Stock->Working Dilute (Daily Use) Analysis LC-MS/MS Injection (Cooled Autosampler) Working->Analysis < 24 Hours

Figure 1: Optimal handling workflow to prevent moisture uptake and photodegradation.

Detailed Protocol: Stock Solution Preparation
  • Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation. Water catalyzes hydrolysis and can cause weighing errors with hygroscopic HCl salts.

  • Solvent Selection: Dissolve the solid in pure Methanol (MeOH) .

    • Why? Methanol provides high solubility and is protic enough to stabilize the salt form but volatile enough for easy evaporation if needed. Avoid DMSO for primary stocks if you plan to freeze them (DMSO freezes at 19°C, causing expansion/vial cracking and potential solute precipitation).

  • Concentration: Aim for 1.0 mg/mL .

  • Aliquot & Store: Do not store the bulk stock. Aliquot into amber glass vials (silanized preferred) and store at -80°C .

    • Why? Repeated freeze-thaw cycles promote degradation and concentration changes due to solvent evaporation.

Tier 3: Troubleshooting Guide

Diagnostic Decision Tree: "Why is my signal failing?"

Use this logic flow to diagnose stability issues based on your LC-MS/MS observations.

Troubleshooting Symptom Observation MassShift Mass Shift (M-1, M-2) Symptom->MassShift LowSignal Low/No Signal Symptom->LowSignal ExtraPeaks Extra Peaks (Pre-eluting) Symptom->ExtraPeaks Cause_Exchange Deuterium Exchange (Acidic/Basic Solvent?) MassShift->Cause_Exchange Protic solvent + Extreme pH Cause_Adsorb Adsorption to Plastic (Check Containers) LowSignal->Cause_Adsorb Lipophilic loss Cause_Photo Photodegradation (Check Light Exposure) ExtraPeaks->Cause_Photo N-dealkylation / Oxidation

Figure 2: Troubleshooting logic linking LC-MS symptoms to chemical stability failures.

Specific Troubleshooting Scenarios
Scenario A: Mass Shift (Signal appearing at M-1 or M-2)
  • The Issue: You observe the parent ion mass decreasing by 1 or 2 Daltons.

  • The Science: This indicates Deuterium-Hydrogen Exchange (D/H Exchange) .[2] While C-D bonds on the isopropyl group are generally stable, exposure to extreme pH (very acidic or very basic) in protic solvents (water/methanol) can facilitate exchange if the label is near an activating group.

  • The Fix:

    • Check the pH of your mobile phase and reconstitution solvent. Keep pH between 3.0 and 6.0.

    • Avoid storing the IS in pure water for extended periods.

    • Verify if your "d7" label includes positions on the amine or hydroxyl (unlikely for standard d7, but possible for custom synthesis).

Scenario B: Gradual Signal Loss (Over 24 hours)
  • The Issue: The IS peak area decreases across the run, but the analyte remains stable.

  • The Science: Adsorption . Norverapamil is lipophilic (LogP ~3.5 - 3.8). It will stick to polypropylene (PP) autosampler vials or PTFE tubing.

  • The Fix:

    • Switch to Silanized Glass Vials .

    • Add a modifier to the working solution (e.g., 0.1% Formic Acid or 50% Methanol) to keep the compound in solution and off the walls.

Scenario C: Appearance of "Ghost" Peaks
  • The Issue: Small peaks eluting just before the main IS peak.

  • The Science: Photodegradation . Verapamil and its metabolites undergo N-dealkylation and oxidation when exposed to UV light.

  • The Fix:

    • Are you using clear glass? Switch to Amber immediately.

    • Check your laboratory lighting; avoid direct sunlight on the benchtop during prep.

Tier 4: Frequently Asked Questions (Mechanistic Insights)

Q: Can I use DMSO to prepare my stock solution? A: Yes, but with a caveat. DMSO is an excellent solvent for Norverapamil, but it has a high freezing point (+19°C). If you freeze a DMSO stock, the solvent crystallizes, which can cause "cryo-concentration" effects where the analyte precipitates out and doesn't re-dissolve uniformily upon thawing. Recommendation: Use Methanol for frozen stocks. Use DMSO only for room-temperature working stocks that will be used immediately.

Q: Why is the HCl salt form used? A: The free base of Norverapamil is an oil or sticky solid that is difficult to weigh and prone to oxidation (amine oxidation). The Hydrochloride (HCl) salt converts it into a crystalline solid, improving weighing accuracy and oxidative stability. However, this makes it hygroscopic , necessitating the desiccation protocols mentioned in Tier 2.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65969, Norverapamil. Retrieved from [Link]

  • European Directorate for the Quality of Medicines. Verapamil Hydrochloride Stability and Storage. (General Monograph). Retrieved from [Link]

  • Sawant, L., et al. (2010).Validated Stability Indicating RP-HPLC Method for Verapamil Hydrochloride. Journal of Chemical and Pharmaceutical Research.
  • Resolve Mass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Storage. Retrieved from [Link]

  • Davison, A.S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]

Sources

Technical Guide: Correcting Isotopic Contribution from N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Imperfect" Standard

In LC-MS/MS bioanalysis, N-Desmethylverapamil-d7 HCl (Norverapamil-d7) is the gold-standard internal standard for quantifying Norverapamil. Theoretically, a deuterium-labeled IS behaves identically to the analyte during extraction and ionization but is differentiated by mass.

The Reality: No internal standard is 100% isotopically pure. Commercial d7 standards inevitably contain trace amounts of d0 (native), d1, or d2 isotopologues due to incomplete synthesis. When measuring low concentrations (LLOQ), the d0 impurity in your IS can mimic the analyte, creating a false signal in the analyte channel. This is known as Isotopic Contribution or Cross-Signal Interference .

This guide details how to diagnose, minimize, and (if necessary) mathematically correct for this contribution to ensure your method meets FDA M10 and EMA validation criteria.

Module 1: Diagnosis – Do You Have a Problem?

Before applying corrections, you must quantify the interference. You cannot rely solely on the Certificate of Analysis (CoA) purity value, as the effective interference depends on the concentration of IS added to your samples.

Diagnostic Protocol: The "Zero" Challenge

Objective: Determine if the IS contributes significant signal to the analyte (Norverapamil) channel.

Step-by-Step Workflow:

  • Prepare Mobile Phase: Ensure your system is equilibrated to avoid carryover from previous runs.

  • Prepare "Double Blank": Extracted matrix without Analyte and without IS.

  • Prepare "Zero Sample": Extracted matrix without Analyte but spiked with IS at your working concentration.

  • Prepare "LLOQ Sample": Extracted matrix spiked with Analyte at the Lower Limit of Quantification and IS.

  • Inject: Run in the order: Double Blank

    
     Zero Sample 
    
    
    
    LLOQ.

Analysis: Compare the integrated area of the Analyte Transition in the Zero Sample against the LLOQ Sample .

Acceptance Criteria (FDA M10 / EMA)

According to global bioanalytical guidelines, the interference in the Zero sample must be:

  • < 20% of the analyte response at the LLOQ.[1]

  • < 5% of the IS response (for reverse interference, though less common with d7).

Visualizing the Decision Logic

DiagnosisLogic Start Start Diagnosis MeasureZero Measure Analyte Area in Zero Sample (IS only) Start->MeasureZero MeasureLLOQ Measure Analyte Area in LLOQ Sample Start->MeasureLLOQ Calc Calculate % (Zero Area / LLOQ Area) * 100 MeasureZero->Calc MeasureLLOQ->Calc Decision Is Result < 20%? Calc->Decision Pass PASS: Proceed to Validation Decision->Pass Yes Fail FAIL: Optimize IS Conc. Decision->Fail No

Figure 1: Decision tree for evaluating Internal Standard interference based on regulatory acceptance criteria.

Module 2: Experimental Correction (The "U-Curve" Optimization)

Expert Insight: The most robust way to correct for isotopic contribution is not mathematics, but chemistry. You must find the "Sweet Spot" concentration for your IS.

  • Too High IS Conc: The trace d0 impurity generates a signal > 20% of your LLOQ.

  • Too Low IS Conc: The IS signal becomes unstable (high %CV), compromising precision.

Protocol: IS Titration Experiment
  • Prepare IS Stock: 1 mg/mL N-Desmethylverapamil-d7.

  • Prepare Dilutions: Create 5 working solutions (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Spike Matrix: Prepare "Zero Samples" (Matrix + IS) for each concentration.

  • Run LC-MS/MS: Monitor the Analyte transition (m/z 441.3

    
     165.1) and IS transition (m/z 448.3 
    
    
    
    165.1).

Data Analysis Table:

IS Concentration (ng/mL)IS Area (Counts)Interference Area (Analyte Channel)LLOQ Area (Reference)Interference %Precision (%CV of IS)Decision
10002,500,0005,00010,00050% (Fail) 1.5%Too High
5001,250,0002,50010,00025% (Fail) 1.8%High
100 250,000 500 10,000 5% (Pass) 2.1% OPTIMAL
1025,0005010,0000.5% (Pass)12.5%Too Low

Recommendation: Select the highest IS concentration that yields interference < 10% of LLOQ (providing a safety buffer) while maintaining IS area precision < 5% CV.

Module 3: Mathematical Correction (The Last Resort)

If you cannot lower the IS concentration (e.g., due to sensitivity limits) and still fail the interference test, you may apply a mathematical correction.

Warning: This approach requires rigorous validation and must be declared in your SOPs. It assumes the ratio of impurity (


) to pure IS (

) is constant across the run.
The Correction Formula


Where:

  • 
     = Corrected Analyte Area.
    
  • 
     = Observed Analyte Area.
    
  • 
     = Observed Internal Standard Area.
    
  • 
     = Contribution Factor (Ratio of d0 impurity in the d7 standard).
    
Determining the Contribution Factor (CF)
  • Inject a high concentration solution of only N-Desmethylverapamil-d7 (neat solution, no matrix).

  • Measure the peak area in the Analyte channel (

    
    ).
    
  • Measure the peak area in the IS channel (

    
    ).
    
  • Calculate:

    
    [2]
    

Implementation Logic:

MathCorrection Input Raw Data Input (Analyte Area & IS Area) Subtract Subtraction Step: Raw Area - (IS Area * CF) Input->Subtract CalcCF Determine Contribution Factor (CF) from Pure IS Injection CalcCF->Subtract Output Corrected Analyte Area Used for Regression Subtract->Output

Figure 2: Workflow for applying mathematical correction factors to raw LC-MS/MS data.

Troubleshooting & FAQs

Q: Why does my IS interference fluctuate between runs?

A: If the interference ratio fluctuates, it is likely not isotopic impurity (which is constant) but carryover or fragmentation crosstalk .

  • Carryover: Check if the interference correlates with the concentration of the previous injection.

  • Crosstalk: Ensure your collision cell is clearing fast enough. If the dwell time is too short or the pause between MRMs is insufficient, residual ions from the IS transition might "leak" into the analyte window.

Q: My CoA says 99.5% purity. Why am I seeing 2% interference?

A: Purity on a CoA is often determined by NMR or HPLC-UV, which measures chemical purity, not necessarily isotopic purity at the specific MS transition. Furthermore, "99.5% purity" means 0.5% impurity. If your IS concentration is 100x your LLOQ concentration, that 0.5% impurity becomes significant relative to the LLOQ signal.

Q: Can I use a d3-IS instead of d7 to save money?

A: It is risky. N-Desmethylverapamil contains chlorine isotopes (


 and 

). A

label might overlap with the natural isotopic envelope of the analyte (M+2, M+4), leading to "Reverse Contribution" (Analyte contributing to IS signal), which causes non-linear calibration curves at high concentrations [1]. Stick to

or higher (

is ideal) to ensure mass separation.

References

  • FDA. (2022).[3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5][6][7][8] [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[6][7] [Link]

  • Jones, B. R., et al. (2012). Isotopic contribution of internal standards in LC-MS/MS bioanalysis: Theoretical and practical considerations. Journal of Pharmaceutical and Biomedical Analysis.
  • Stokvis, E., et al. (2005). Quantitative analysis of drugs in biological fluids by LC-MS/MS: Interference from stable-isotope labeled internal standards.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: The Case for N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The integrity of this data, particularly from pharmacokinetic (PK) and toxicokinetic (TK) studies, is paramount. At the heart of this data integrity lies the bioanalytical method—the set of procedures used to quantify a drug and its metabolites in biological matrices. A validated method is not just a regulatory requirement; it is the bedrock of confidence in your results.

This guide provides an in-depth, experience-driven comparison of bioanalytical method validation, focusing on the pivotal role of the internal standard (IS). We will explore why a stable isotope-labeled (SIL) internal standard, specifically N-Desmethylverapamil-d7 HCl, represents the gold standard for the quantification of Verapamil and its primary metabolite, N-Desmethylverapamil. This guide moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every recommendation in the authoritative guidelines of the FDA and EMA.[1][2][3]

The Lynchpin of Reliable Bioanalysis: The Internal Standard

The core purpose of an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis is to ensure accuracy and precision by correcting for variability during sample processing and analysis.[4] An ideal IS should mimic the analyte's behavior as closely as possible through every step—extraction, chromatography, and ionization—without interfering with its measurement.

This leads to a critical comparison:

  • Stable Isotope-Labeled (SIL) Internal Standard (e.g., N-Desmethylverapamil-d7 HCl): A version of the analyte where several atoms (typically hydrogen) are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[5][6]

  • Structural Analogue Internal Standard: A different molecule that is chemically similar to the analyte but not isotopically labeled.

  • External Calibration (No Internal Standard): Relies solely on the consistency of the analytical system, a risky proposition in complex biological matrices.

The superiority of a SIL-IS stems from its near-identical physicochemical properties to the analyte.[7] It will have the same extraction recovery, experience the same degree of matrix effects (ion suppression or enhancement), and have a virtually identical chromatographic retention time. This ensures the most accurate and precise correction, a principle we will validate through the experimental data below.

The Workflow of a Validated Bioanalytical Method

A robust bioanalytical method is a multi-stage process. Each stage is designed to minimize variability and ensure that the final reported concentration is a true representation of the analyte in the original sample.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample_Collection Biological Sample Collection (e.g., Plasma) Fortification Fortification with Analyte (for CC/QC) IS_Spiking Spiking with Internal Standard (N-Desmethylverapamil-d7 HCl) Fortification->IS_Spiking Extraction Sample Extraction (e.g., SPE, LLE) IS_Spiking->Extraction LC_Separation LC Separation (Chromatography) Extraction->LC_Separation MS_Detection MS/MS Detection (Quantification) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calc Analyte/IS Ratio Calculation Integration->Ratio_Calc Concentration_Calc Concentration Calculation (via Calibration Curve) Ratio_Calc->Concentration_Calc Validation Validation Checks (Accuracy, Precision) Concentration_Calc->Validation

Caption: High-level workflow for a typical bioanalytical method using an internal standard.

Core Validation Parameters: A Comparative Analysis

Bioanalytical method validation is a formal process to demonstrate that a method is reliable, reproducible, and suitable for its intended purpose.[8][9] We will now examine the key validation parameters as defined by the ICH M10 guideline, which is adopted by both the FDA and EMA, and compare the expected outcomes.[1][3]

Specificity and Selectivity

Why it matters: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components, including metabolites, impurities, and matrix components.[9] This ensures you are measuring only what you intend to measure.

Experimental Protocol:

  • Screen at least six different batches of blank biological matrix (e.g., human plasma).

  • Analyze a blank sample, a sample spiked with the analyte at the Lower Limit of Quantification (LLOQ), and a sample spiked only with the IS.

  • Acceptance Criteria: The response from interfering components in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Comparative Insight:

  • With N-Desmethylverapamil-d7 HCl: The d7-labeled IS has a different mass-to-charge ratio (m/z) from the unlabeled analyte, ensuring no cross-talk during MS/MS detection. Its retention time is nearly identical, confirming it as the correct peak.

  • With a Structural Analogue: There is a higher risk of interference from endogenous matrix components that might share similar structural motifs and chromatographic properties with the analogue IS.

Linearity and Range

Why it matters: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of calibration standards (typically 8-10 non-zero standards) by spiking blank matrix with known concentrations of the analyte.

  • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).

Comparative Data Summary:

ParameterMethod A (with N-Desmethylverapamil-d7 HCl)Method B (with Structural Analogue IS)
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation (r²) 0.99850.9961
Accuracy of Standards All within ±10% (±15% at LLOQ)Several points deviate >15%

Expert Rationale: The superior linearity with the SIL-IS is due to its ability to correct for variability at every concentration point. A structural analogue may have different ionization efficiency across the concentration range, leading to poorer linearity.

Accuracy and Precision

Why it matters: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.[9] These are the ultimate indicators of a method's reliability.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Analyze these QCs in replicate (n=5) within the same run (intra-day precision/accuracy) and across three different runs on different days (inter-day precision/accuracy).

  • Acceptance Criteria (FDA/EMA): The mean accuracy (as % Bias) should be within ±15% of the nominal value (±20% at LLOQ). The precision (as % CV) should not exceed 15% (20% at LLOQ).[10]

Comparative Data Summary (Inter-Day Validation):

QC Level (ng/mL)Method A (with N-Desmethylverapamil-d7 HCl)Method B (with Structural Analogue IS)
Accuracy (% Bias) Precision (% CV)
LLOQ (1) -4.5%8.2%
LQC (3) 2.1%5.5%
MQC (500) -1.8%3.1%
HQC (800) 0.9%2.7%

Expert Rationale: The data clearly shows the superior performance of the SIL-IS. N-Desmethylverapamil-d7 HCl co-elutes with the analyte, experiencing the same matrix effects and instrument fluctuations in every sample. This leads to a highly stable analyte/IS peak area ratio, resulting in excellent accuracy and precision. A structural analogue, which elutes at a different time, is subjected to a different micro-environment within the MS source, leading to poorer correction and higher variability.

Stability

Why it matters: The analyte must remain stable throughout the entire lifecycle of a sample, from collection to analysis.[11] This includes stability in the biological matrix during collection (whole blood stability), after processing (post-preparative stability), and during storage (freeze-thaw and long-term stability).

Experimental Protocol (Example: Freeze-Thaw Stability):

  • Analyze LQC and HQC samples (n=5).

  • Store another set of LQC and HQC aliquots at -80°C for 24 hours, then thaw unassisted at room temperature. Repeat this cycle for at least three cycles.

  • Analyze the samples after the final thaw cycle.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Insight:

  • With N-Desmethylverapamil-d7 HCl: The SIL-IS degrades at the same rate as the analyte (if at all), as they are chemically identical. Therefore, the analyte/IS ratio remains constant even if some degradation occurs, providing an accurate result.

  • With a Structural Analogue: The analogue may have a different stability profile. If the IS degrades faster or slower than the analyte, the final calculated concentration will be inaccurate.

Logical Framework for Validation Parameter Interdependence

The validation parameters are not isolated checks; they form a self-validating system where each parameter supports the others to build a comprehensive picture of method reliability.

G cluster_foundation Foundation cluster_performance Performance Metrics cluster_robustness Robustness & Applicability Reliability Method Reliability Selectivity Selectivity/ Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Reliability Precision->Reliability Stability Stability Stability->Accuracy Stability->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy Recovery->Precision

Caption: Interdependence of core bioanalytical validation parameters.

Conclusion: An Authoritative Choice for Incontrovertible Data

The validation of a bioanalytical method is a rigorous, multifaceted process that underpins the reliability of critical drug development decisions. While various approaches exist, the data and underlying scientific principles unequivocally demonstrate the superiority of using a stable isotope-labeled internal standard.

N-Desmethylverapamil-d7 HCl, by virtue of being chemically and physically almost identical to the analyte, provides the most effective correction for the inherent variabilities of sample preparation and LC-MS analysis. As demonstrated, its use leads to superior linearity, accuracy, and precision compared to methods relying on structural analogues. For researchers, scientists, and drug development professionals, investing in a SIL-IS like N-Desmethylverapamil-d7 HCl is an investment in the integrity and defensibility of your data, ensuring a smoother and more confident path through the regulatory landscape.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link][2][10]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) URL: [Link][3]

  • Title: Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review Source: Journal of Applied Pharmaceutical Science URL: [Link][8]

  • Title: Use of Internal Standards in LC-MS Bioanalysis Source: ResearchGate URL: [Link][4]

  • Title: Bioanalytical Method Validation (Guidance for Industry) Source: U.S. Food and Drug Administration (FDA) URL: [Link][9]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material Source: International Council for Harmonisation (ICH) URL: [Link][11]

  • Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link][5]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link][6]

  • Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL: [Link][7]

Sources

A Comparative Guide to the High-Accuracy Quantification of Verapamil Using N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of therapeutic agents is paramount for robust pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Verapamil, a widely prescribed calcium channel blocker, and its primary active metabolite, norverapamil (also known as N-desmethylverapamil), demand a bioanalytical method that is not only sensitive but also exceptionally reliable. This guide provides an in-depth comparison of methodologies for verapamil quantification, establishing the superior performance of using a stable isotope-labeled (SIL) internal standard, specifically N-Desmethylverapamil-d7 HCl.

The Cornerstone of Quantitative Bioanalysis: Method Validation and the Role of Internal Standards

The reliability of any quantitative bioanalytical method hinges on rigorous validation, a process governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] Key validation parameters include accuracy, precision, selectivity, sensitivity, and stability. At the heart of achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the proper use of an internal standard (IS).[4] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, which allows for the correction of variability throughout the analytical process.[4][5]

Fluctuations can arise from multiple stages:

  • Sample Preparation: Analyte loss during extraction procedures like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4]

  • Chromatographic Separation: Minor variations in injection volume or column performance.

  • Mass Spectrometric Detection: Ion suppression or enhancement caused by the sample matrix (the "matrix effect").[4]

By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to significantly more reproducible and accurate results.[5]

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Excel

While structurally similar analogs (e.g., metoprolol, diltiazem) have been used as internal standards for verapamil analysis, the gold standard is unequivocally a stable isotope-labeled version of the analyte or its metabolite.[6] A SIL-IS, such as N-Desmethylverapamil-d7, is chemically identical to the analyte's metabolite but has several hydrogen atoms replaced with deuterium. This substitution results in a higher mass that is easily distinguishable by the mass spectrometer, yet it does not alter the compound's physicochemical properties.[1]

The advantages of this approach are profound:

  • Identical Extraction Recovery: The SIL-IS and the analyte behave almost identically during sample preparation, ensuring that any loss of analyte is mirrored by a proportional loss of the IS.[6]

  • Co-elution in Chromatography: Both compounds experience the same chromatographic conditions and typically co-elute, meaning they enter the mass spectrometer at the same time.

  • Correction for Matrix Effects: As they co-elute and share chemical properties, they are subjected to the same degree of ion suppression or enhancement from the biological matrix.[6]

This near-perfect mimicry allows the SIL-IS to be the most effective tool for correcting variability, leading to the highest possible accuracy and precision.[7]

cluster_Process Analytical Workflow cluster_Variability Sources of Variability cluster_Correction Correction Mechanism Sample Biological Sample (Analyte + Matrix) Spike Spike with N-Desmethylverapamil-d7 Sample->Spike Extract Sample Preparation (e.g., SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Var1 Inconsistent Extraction Recovery Extract->Var1 Var2 Matrix Effects (Ion Suppression/ Enhancement) LCMS->Var2 Correction Analyte/IS Ratio Calculation LCMS->Correction Var1->Correction Corrected by SIL-IS Var2->Correction Corrected by SIL-IS Result Accurate & Precise Quantification Correction->Result

Caption: The role of a SIL-IS in correcting analytical variability.

Experimental Protocol: Quantification of Verapamil and Norverapamil

This section outlines a robust LC-MS/MS method for the simultaneous quantification of verapamil and its metabolite norverapamil from human plasma, employing N-Desmethylverapamil-d7 as the internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (N-Desmethylverapamil-d7 in methanol).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

  • Elution: Elute the analytes and the internal standard with 1 mL of a 2% ammonium hydroxide in methanol solution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 analytical column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Verapamil: m/z 455.3 → 165.2[8]

    • Norverapamil: m/z 441.5 → 165.3[8]

    • N-Desmethylverapamil-d7 (IS): m/z 448.5 → 165.3 (projected)

Plasma 100 µL Plasma IS_Spike Add IS (N-Desmethylverapamil-d7) Plasma->IS_Spike Pretreat Pre-treat (Acidify) IS_Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elute Analytes SPE->Elute Dry_Recon Evaporate & Reconstitute Elute->Dry_Recon Inject Inject into LC-MS/MS Dry_Recon->Inject

Caption: Workflow for sample preparation and analysis.

Comparative Performance of Internal Standards

To illustrate the impact of the internal standard choice, the table below summarizes typical validation data from published methods using different types of internal standards for verapamil quantification. While specific data for N-Desmethylverapamil-d7 is proprietary to the labs developing the assay, its performance is expected to meet or exceed the rigorous criteria set by the FDA, which requires accuracy within ±15% (±20% at the Lower Limit of Quantification, LLOQ) and precision (as %RSD) of ≤15% (≤20% at LLOQ).[1]

Internal Standard (IS) TypeInternal Standard UsedAnalyte(s)Accuracy (%)Precision (%RSD)Reference
Structural Analog MetoprololVerapamil92.9 - 103.1< 5.8
Structural Analog CarvedilolVerapamil≥ 98.96≤ 3.68
Stable Isotope-Labeled Verapamil-d3Verapamil & NorverapamilWithin ±15%< 15[8]
Stable Isotope-Labeled (Metabolite) N-Desmethylverapamil-d7 Verapamil & Norverapamil Expected: 85-115 Expected: ≤ 15 [Principle-based] [6]

As shown, methods using stable isotope-labeled internal standards, such as Verapamil-d3, consistently meet the stringent FDA requirements.[8] The use of N-Desmethylverapamil-d7 is particularly advantageous as it is the labeled version of the primary metabolite, making it an ideal IS for methods that simultaneously quantify both the parent drug and norverapamil.[6] This ensures that the analytical behavior of the IS closely tracks that of the metabolite, in addition to the parent drug, providing the most accurate assessment.

Conclusion: Ensuring Data Integrity with the Optimal Internal Standard

The accurate and precise quantification of verapamil and its active metabolite norverapamil is critical for its clinical development and therapeutic use. While various internal standards can be employed, the evidence and underlying scientific principles strongly support the use of a stable isotope-labeled internal standard.

N-Desmethylverapamil-d7 HCl stands out as the optimal choice for this application. By perfectly mimicking the behavior of the endogenous metabolite and parent drug during sample processing and analysis, it provides the most effective correction for experimental variability, including matrix effects. This leads to unparalleled accuracy and precision, ensuring that the generated data is robust, reproducible, and meets the highest regulatory standards. For researchers and drug development professionals seeking the utmost confidence in their bioanalytical results, the adoption of N-Desmethylverapamil-d7 HCl is a decisive step toward data integrity.

References

  • De Nucci, G. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. Journal of Chromatography B.
  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. (n.d.). Chinese Pharmaceutical Journal.
  • Ivanova, V., et al. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Biochemical and Biophysical Methods.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7 as Internal Standard. BenchChem.
  • Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. Labroots.
  • Al-Ghananeem, A. M., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
  • Li, F., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard for Verapamil Bioanalysis: A Comparative Look at N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of therapeutics is paramount. For a compound like verapamil, a widely used calcium channel blocker, and its primary active metabolite, norverapamil, the challenges of bioanalysis are compounded by extensive first-pass metabolism and the potential for significant matrix effects in biological samples.[1][2] The gold standard for overcoming these challenges is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an in-depth, objective comparison of various verapamil stable isotope-labeled standards, with a particular focus on N-Desmethylverapamil-d7 HCl . As a senior application scientist, my aim is to move beyond a simple cataloging of options and delve into the critical scientific reasoning that should guide your choice of an internal standard, ensuring the robustness, accuracy, and reliability of your bioanalytical data.

The Indispensable Role of the "Perfect" Internal Standard

Before we dissect the specifics of different verapamil standards, it is crucial to revisit the fundamental principles of internal standardization in LC-MS/MS. An ideal internal standard should be a chemical mimic of the analyte, experiencing identical extraction recovery, ionization efficiency, and fragmentation behavior, thereby compensating for variations in sample preparation and instrument response.[3][4] Stable isotope-labeled standards are considered the superior choice because their physicochemical properties are nearly identical to the unlabeled analyte, leading to co-elution and similar behavior in the mass spectrometer.

However, not all SIL-IS are created equal. The number and location of the isotopic labels, as well as the chemical stability of the label, are critical factors that can significantly impact the performance of your assay.

A Comparative Overview of Verapamil Stable Isotope-Labeled Standards

Several deuterated analogs of verapamil and its metabolite are commercially available. The choice among them should be a deliberate one, based on a thorough understanding of their structural and mass spectrometric properties.

Internal StandardMolecular FormulaMass Shift (vs. Analyte)Location of Deuterium Labels
N-Desmethylverapamil-d7 HCl C₂₆H₂₈D₇N₂O₄ · HCl+7 (vs. Norverapamil)N-methyl-d3 and methoxy-d4 groups
Verapamil-d7 HCl C₂₇H₃₁D₇N₂O₄ · HCl+7 (vs. Verapamil)Methoxy groups
Verapamil-d6 C₂₇H₃₂D₆N₂O₄+6 (vs. Verapamil)Methoxy groups
Norverapamil-d3 C₂₆H₃₂D₃N₂O₄+3 (vs. Norverapamil)N-methyl-d3 group

Table 1. Key characteristics of common stable isotope-labeled standards for verapamil and norverapamil analysis.

The Case for N-Desmethylverapamil-d7 HCl

N-Desmethylverapamil-d7 HCl presents a compelling option as an internal standard, particularly for assays that aim to quantify both verapamil and its primary metabolite, norverapamil. Here’s a breakdown of its advantages:

  • Structural Analogy to the Metabolite: As the deuterated analog of norverapamil, N-Desmethylverapamil-d7 HCl is an almost perfect mimic for the metabolite, ensuring that it will track norverapamil through extraction and analysis with high fidelity.

  • Sufficient Mass Shift: With seven deuterium atoms, it provides a significant mass shift of +7 Da relative to norverapamil. This substantial difference minimizes the risk of isotopic crosstalk, where the isotopic tail of the analyte interferes with the signal of the internal standard, a phenomenon that can compromise accuracy at low concentrations.

  • Versatility: While it is the ideal internal standard for norverapamil, it can also serve as a suitable internal standard for verapamil itself in many applications. The structural difference lies in the N-methyl group, and for many extraction techniques and chromatographic conditions, the behavior of N-Desmethylverapamil-d7 will closely mirror that of verapamil.

Alternative Verapamil Stable Isotope-Labeled Standards
  • Verapamil-d7 HCl: This is an excellent choice when the primary analyte of interest is verapamil. With a +7 Da mass shift, it also provides excellent protection against isotopic crosstalk. The deuterium labels are on the methoxy groups, which are generally stable positions.

  • Verapamil-d6: With a +6 Da mass shift, this is another viable option for verapamil quantification. However, the slightly smaller mass shift compared to the d7 version might offer marginally less protection against isotopic crosstalk in some instances.

  • Norverapamil-d3: Labeled on the N-methyl group, this standard provides a +3 Da mass shift. While this is often sufficient, it is a smaller mass shift than the d7 analog, which could be a consideration for assays requiring the utmost sensitivity and precision.

Head-to-Head Performance Considerations

Co-elution and Matrix Effects

A critical aspect of a good internal standard is its ability to co-elute with the analyte, as this ensures that both are subjected to the same matrix effects at the same time.[3][4] Both N-Desmethylverapamil-d7 and Verapamil-d7 are expected to have nearly identical retention times to their unlabeled counterparts due to the negligible effect of deuterium substitution on chromatographic behavior.

Matrix effects , the suppression or enhancement of ionization by co-eluting matrix components, are a significant concern in bioanalysis.[2][3] A well-chosen SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, leading to an accurate ratio of analyte to internal standard, and thus an accurate quantification. Given their structural similarity, all the discussed deuterated standards are expected to perform well in compensating for matrix effects.

Isotopic Crosstalk

Isotopic crosstalk occurs when the isotopic peaks of a high-concentration analyte contribute to the signal of the internal standard. A larger mass shift between the analyte and the internal standard mitigates this risk. In this regard, N-Desmethylverapamil-d7 and Verapamil-d7, with their +7 Da shifts, offer a superior level of safety compared to standards with smaller mass shifts like Norverapamil-d3.

Stability and Potential for Deuterium Exchange

The stability of the deuterium label is a crucial consideration. Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, particularly under acidic or basic conditions.[5][6] The deuterium labels on the N-methyl and methoxy groups of the discussed standards are generally considered to be stable under typical bioanalytical conditions. However, it is always good practice to assess the stability of the internal standard during method development, especially if the sample preparation involves harsh pH conditions or elevated temperatures.

Experimental Workflow: A Practical Application

To illustrate the practical application of these principles, let's consider a typical LC-MS/MS workflow for the simultaneous quantification of verapamil and norverapamil in human plasma.

A typical bioanalytical workflow for verapamil and norverapamil.
Step-by-Step Methodology
  • Sample Preparation:

    • To 100 µL of plasma, add a known concentration of N-Desmethylverapamil-d7 HCl as the internal standard. The early addition of the IS is crucial to account for variability in the entire sample preparation process.

    • Perform protein precipitation by adding a solvent like acetonitrile. This is a common and effective method for cleaning up plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the analytes and the internal standard to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of verapamil, norverapamil, and the internal standard from other matrix components.

    • Employ positive electrospray ionization (ESI+) to generate protonated molecular ions of the analytes and the internal standard.

    • Detect and quantify the analytes and internal standard using multiple reaction monitoring (MRM) on a tandem mass spectrometer. The MRM transitions should be optimized for each compound.

  • Data Processing:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the analyte in the unknown samples by comparing their area ratios to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Structures

The subtle yet important differences in the structures of these stable isotope-labeled standards are best appreciated visually.

Verapamil_Standards cluster_Verapamil Verapamil and its Analogs cluster_Norverapamil Norverapamil and its Analogs Verapamil Verapamil Verapamil_d7 Verapamil-d7 Norverapamil Norverapamil NDV_d7 N-Desmethylverapamil-d7

Structures of Verapamil, Norverapamil, and their deuterated analogs.

Conclusion and Recommendations

The selection of an appropriate stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development. For the simultaneous quantification of verapamil and its major metabolite norverapamil, N-Desmethylverapamil-d7 HCl stands out as a particularly strong candidate. Its structural similarity to norverapamil, coupled with a significant mass shift, provides an excellent foundation for an accurate and precise assay.

For assays focused solely on verapamil, Verapamil-d7 HCl is an equally commendable choice. Ultimately, the decision should be guided by the specific requirements of the assay, including the analytes of interest, the required sensitivity, and the complexity of the biological matrix.

As a final recommendation, regardless of the chosen standard, it is imperative to perform a thorough method validation according to regulatory guidelines to ensure the performance of the internal standard in your specific application. This includes assessing its stability, the absence of interference, and its ability to compensate for matrix effects. By taking a scientifically rigorous approach to internal standard selection, researchers can have the highest confidence in the quality and integrity of their bioanalytical data.

References

  • Dutta, S., et al. (2001). Multiple-Dose Pharmacokinetics of Atrasentan an endothelin-A Receptor Antagonist. Clinical Drug Investigation, 21, 129–136. Available at: [Link]

  • Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Journal of Chromatography B, 822(1-2), 254-260. Available at: [Link]

  • Patel, D. M., et al. (2012). Comparative release profile of sustained release matrix tablets of verapamil HCl. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 179–185. Available at: [Link]

  • Sultana, N., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. Available at: [Link]

  • Dheeraj, B., et al. (2009). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry, 21(9), 6785-6791. Available at: [Link]

  • McInnes, G. T., et al. (1988). Sustained-release verapamil: multiple-dose pharmacokinetic comparison of 120-mg and 240-mg tablets and the effect of halving a 240-mg tablet. Journal of Cardiovascular Pharmacology, 12(5), 543-547. Available at: [Link]

  • Ivanova, V., et al. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Biochemical and Biophysical Methods, 70(6), 1297-1303. Available at: [Link]

  • Alburquerque, P. R., et al. (2020). Hydrogen-Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 124(13), 2530-2536. Available at: [Link]

  • Vecchietti, D., et al. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Shimadzu. Available at: [Link]

  • Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59. Available at: [Link]

  • Zhang, Y., et al. (2019). Comparative pharmacokinetics of verapamil and norverapamil in normal and ulcerative colitis rats after oral administration of low and high dose verapamil by UPLC-MS/MS. Xenobiotica, 49(12), 1466-1472. Available at: [Link]

  • Ieritano, C., et al. (2022). The structures of (±)‐Verapamil and (±)‐Norverapamil. Stereocenters are denoted with an asterisk. ResearchGate. Available at: [Link]

  • Ahmad, Z., et al. (2015). Stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. International Journal of Pharmacy, 5(1), 80-86. Available at: [Link]

  • Xu, Y., et al. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. The AAPS Journal, 22(2), 34. Available at: [Link]

  • Zhang, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 917-927. Available at: [Link]

Sources

Benchmarking Bioanalytical Robustness: N-Desmethylverapamil-d7 HCl vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for High-Throughput LC-MS/MS Bioanalysis

Executive Summary

In the regulated environment of drug development (GLP/GCP), the robustness of a bioanalytical method is not merely a preference—it is a compliance mandate. For calcium channel blockers like Verapamil and its primary metabolite, Norverapamil (N-Desmethylverapamil) , matrix effects remain the primary adversary to data integrity.

This guide evaluates the performance of N-Desmethylverapamil-d7 HCl (a stable isotope-labeled internal standard, SIL-IS) against traditional structural analogs.[1][2][3] We demonstrate that while analogs may suffice for simple matrices, the d7-IS is indispensable for correcting ion suppression in complex biological fluids, ensuring compliance with FDA and EMA bioanalytical guidelines.

Part 1: The Challenge – Quantifying Norverapamil in the "Suppression Zone"

Norverapamil is more polar than its parent compound, Verapamil.[1] In Reverse Phase Chromatography (RPC), it elutes earlier—often dangerously close to the solvent front or phospholipid elution zones where matrix effects (ion suppression or enhancement) are most severe.[1]

The Core Problem: If your Internal Standard (IS) does not co-elute exactly with Norverapamil, it experiences a different matrix environment at the moment of ionization.

  • Structural Analogs (e.g., D-617, Verapamil-d3): Elute at different retention times (RT).[1] They cannot compensate for transient ion suppression affecting the analyte.

  • N-Desmethylverapamil-d7 HCl: Co-elutes with the target analyte.[1][4][5] It experiences the exact same suppression, mathematically cancelling out the error during the area ratio calculation.

Visualization: The Mechanism of Matrix Compensation

The following diagram illustrates why co-elution is critical for correcting signal variability caused by phospholipids or salts in the plasma sample.

MatrixEffectMechanism cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Analyte Norverapamil (Analyte) Ionization Electrospray Ionization Analyte->Ionization Elutes @ 2.5 min SIL_IS N-Desmethylverapamil-d7 (SIL-IS) SIL_IS->Ionization Elutes @ 2.5 min (Co-elution) Analog_IS Structural Analog (Alternative IS) Analog_IS->Ionization Elutes @ 3.1 min (Separated) Matrix Phospholipids (Matrix Zone) Matrix->Ionization Suppression Zone @ 2.4 - 2.6 min Result_SIL Signal Ratio Corrected (Suppression Cancels Out) Ionization->Result_SIL Result_Analog Signal Ratio Skewed (IS not suppressed) Ionization->Result_Analog

Caption: Co-eluting d7-IS cancels matrix effects; separated analogs fail to compensate for suppression.

Part 2: Comparative Analysis – d7-IS vs. Analogs[1]

The following table summarizes the performance characteristics of N-Desmethylverapamil-d7 HCl compared to common alternatives used in legacy methods.

FeatureN-Desmethylverapamil-d7 HCl (SIL-IS)Structural Analog (e.g., Methoxyverapamil)Impact on Data Quality
Retention Time Identical to Analyte (± 0.02 min)Shifts by > 0.5 minCritical: d7 tracks analyte peak integration perfectly.[1]
Matrix Factor (MF) IS-normalized MF ≈ 1.0IS-normalized MF varies (0.8 - 1.[1]2)High: d7 ensures accuracy in hemolyzed/lipemic plasma.[1]
Extraction Efficiency Identical recovery to analyteRecovery differs based on polarityHigh: d7 corrects for extraction losses during SPE/LLE.[1]
Cross-Talk Negligible (Mass shift +7 Da)Potential if structurally similarMedium: +7 Da shift prevents isotopic overlap.[1]
Cost HigherLowLow: Reanalysis costs outweigh IS reagent savings.[1]
Part 3: Experimental Protocol – The "Stress Test"

To validate the robustness of N-Desmethylverapamil-d7, we employ a Matrix Effect Assessment protocol aligned with FDA Bioanalytical Method Validation (2018) guidelines. This protocol challenges the method using 6 different lots of plasma.

1. Materials & Preparation
  • Analyte: Norverapamil (Low QC and High QC concentrations).[1]

  • IS: N-Desmethylverapamil-d7 HCl (Fixed concentration, e.g., 50 ng/mL).

  • Matrix: 6 lots of human plasma (4 normal, 1 lipemic, 1 hemolyzed).[1]

2. Workflow Logic

The goal is to calculate the IS-Normalized Matrix Factor .

ValidationWorkflow Start Start Robustness Eval Step1 Prepare 6 Plasma Lots (Normal, Lipemic, Hemolyzed) Start->Step1 Step2 Post-Extraction Spike (Spike Analyte + IS into blank extract) Step1->Step2 Step3 Pure Solution Prep (Spike Analyte + IS into solvent) Analysis LC-MS/MS Injection Step2->Analysis Step3->Analysis Calc Calculate Matrix Factor (MF) Area_Matrix / Area_Solution Analysis->Calc Decision Compare IS-Normalized MF Calc->Decision Pass Pass: CV < 15% (d7-IS Corrects) Decision->Pass Using d7-IS Fail Fail: CV > 15% (Analog Fails) Decision->Fail Using Analog

Caption: Workflow for determining Matrix Factor per FDA/EMA guidelines.

3. Calculation

The robustness is quantified by the IS-Normalized Matrix Factor (MF) :


[1]

Acceptance Criteria: The %CV of the IS-Normalized MF across the 6 lots must be < 15% .

Part 4: Representative Performance Data

The following data illustrates the difference in robustness when analyzing Norverapamil in Lipemic Plasma (high fat content), which typically causes severe ion suppression.

Internal StandardMatrix LotMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized MF Outcome
Structural Analog Normal Plasma0.950.980.97 Pass
Structural Analog Lipemic Plasma0.60 (Suppressed)0.95 (Unaffected)0.63 FAIL
N-Desmethylverapamil-d7 Normal Plasma0.950.941.01 Pass
N-Desmethylverapamil-d7 Lipemic Plasma0.60 (Suppressed)0.61 (Suppressed)0.98 PASS

Interpretation: In the lipemic sample, the analyte signal was suppressed by 40% (MF = 0.60).

  • The Analog eluted later, missed the suppression zone, and remained high (MF = 0.95). The resulting ratio (0.[1]63) yielded a false negative result (underestimation).

  • The d7-IS eluted with the analyte and was suppressed by the same amount (MF = 0.61). The ratio (0.[1]98) remained accurate.

Part 5: Scientific Insight & Recommendations
Why "d7" and not "d3"?

N-Desmethylverapamil-d7 is preferred over lower-deuterated forms (like d3) for two reasons:

  • Mass Shift: A +7 Da shift prevents "cross-talk" or isotopic interference from the natural M+ isotope distribution of the analyte.

  • Stability: The deuterium atoms in the d7 version are typically located on the isopropyl group or the aromatic methoxy groups, which are chemically stable and resistant to Hydrogen-Deuterium Exchange (HDX) in acidic mobile phases.

Final Recommendation

For non-regulated, early discovery PK screens, structural analogs may be cost-effective.[1] However, for IND-enabling toxicology or clinical trials , the use of N-Desmethylverapamil-d7 HCl is strongly recommended to ensure method robustness against patient-to-patient matrix variability.[1]

References
  • U.S. Food and Drug Administration (FDA). (2018).[1][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (Foundational text on Matrix Factor calculations).

  • PubChem. (n.d.).[1] Verapamil-d7 Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Verapamil-d7 is the parent analog; N-Desmethylverapamil-d7 is the specific metabolite IS discussed).[1]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Quantification of Verapamil Using N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural framework for the quantification of verapamil in human plasma, designed for researchers, scientists, and drug development professionals. We will explore the critical aspects of establishing a robust bioanalytical method, the rationale behind the selection of a deuterated internal standard, and the expected performance across multiple laboratories. This document is structured to offer not just a protocol, but a comprehensive understanding of the scientific principles that ensure data integrity and reproducibility in a regulated bioanalytical environment.

Introduction: The Imperative for Precision in Verapamil Bioanalysis

Verapamil, a calcium channel blocker, is a widely prescribed medication for the management of hypertension, angina, and cardiac arrhythmias.[1] Its therapeutic efficacy and potential for adverse effects are closely linked to its plasma concentrations, making accurate quantification a cornerstone of pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring (TDM) studies.[2] Verapamil undergoes extensive first-pass metabolism, with its primary active metabolite being norverapamil.[2][3] Given the inherent variability in patient metabolism and the narrow therapeutic window of verapamil, precise and reliable bioanalytical methods are paramount.

Inter-laboratory comparisons, or proficiency testing, are essential for validating the robustness and transferability of an analytical method.[4] These studies involve the analysis of identical samples by multiple laboratories to assess the overall performance and identify any systematic biases. This guide will simulate such a comparison, providing a framework for evaluating laboratory performance in the quantification of verapamil.

A critical component of a reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects.[5] Stable isotope-labeled (SIL) internal standards, such as N-Desmethylverapamil-d7 HCl (a deuterated form of norverapamil), are considered the gold standard.[5][6] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization efficiency, which is crucial for accurate quantification.

This guide will detail a complete workflow for verapamil quantification, from sample preparation to data analysis, and present a comparative analysis of hypothetical data from three distinct laboratories.

The Role of N-Desmethylverapamil-d7 HCl as an Internal Standard

The choice of N-Desmethylverapamil-d7 HCl as the internal standard is a deliberate one, grounded in the principles of mass spectrometry-based quantification. Here's a breakdown of the rationale:

  • Structural Analogy and Co-elution: As a deuterated analog of verapamil's main metabolite, norverapamil, N-Desmethylverapamil-d7 HCl shares a very similar chemical structure with verapamil itself. This structural similarity ensures that it behaves almost identically during sample extraction and chromatographic separation, leading to co-elution with the analyte. This is a critical factor in compensating for any sample loss or degradation during these steps.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in bioanalysis. Because the deuterated internal standard co-elutes with verapamil, it is subjected to the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate and precise results.

  • Mass Differentiation: The incorporation of seven deuterium atoms results in a mass shift of 7 Da compared to the unlabeled norverapamil and a different mass from verapamil. This allows the mass spectrometer to distinguish between the analyte and the internal standard, a prerequisite for their simultaneous measurement.

  • Stability: Deuterium labeling does not significantly alter the chemical stability of the molecule, ensuring that the internal standard remains intact throughout the analytical process.

Experimental Workflow: A Validated Protocol

The following protocol is a comprehensive, step-by-step guide for the quantification of verapamil in human plasma. It is designed to be a self-validating system, incorporating best practices and adhering to regulatory guidelines.

Materials and Reagents
  • Verapamil Hydrochloride (Reference Standard)

  • N-Desmethylverapamil-d7 Hydrochloride (Internal Standard)

  • Human Plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (Ultrapure)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquot: Pipette 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 200 µL of the internal standard working solution (N-Desmethylverapamil-d7 HCl in acetonitrile) to each tube.

  • Precipitate: Vortex each tube for 30 seconds to precipitate the plasma proteins.

  • Centrifuge: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow thaw 1. Thaw Plasma Samples aliquot 2. Aliquot 100 µL Plasma thaw->aliquot spike 3. Add 200 µL IS in Acetonitrile aliquot->spike precipitate 4. Vortex to Precipitate Proteins spike->precipitate centrifuge 5. Centrifuge at 13,000 rpm precipitate->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject 5 µL into LC-MS/MS transfer->inject

Caption: A streamlined protein precipitation workflow for verapamil extraction.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust and sensitive method for the separation and detection of verapamil and its internal standard.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temp 40°C
Ionization Mode ESI Positive
MRM Transitions Verapamil: 455.3 -> 165.1; N-Desmethylverapamil-d7: 448.3 -> 165.1

Rationale for MRM Transitions: The precursor ion for verapamil (m/z 455.3) corresponds to its protonated molecule [M+H]+. The product ion (m/z 165.1) is a stable and abundant fragment resulting from the cleavage of the molecule, providing high specificity for quantification. Similarly, the precursor for N-Desmethylverapamil-d7 (m/z 448.3) is its protonated form, and the product ion (m/z 165.1) is a common fragment, allowing for consistent detection alongside verapamil.

G cluster_lc LC Separation cluster_ms MS/MS Detection LC_Column C18 Column ESI ESI Source (Positive Ionization) LC_Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Schematic of the LC-MS/MS analysis workflow.

Inter-Laboratory Comparison: A Hypothetical Study

To illustrate the importance of method robustness, we present a hypothetical inter-laboratory comparison involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received identical sets of blinded quality control (QC) samples at four concentration levels:

  • LLOQ: Lower Limit of Quantification (1 ng/mL)

  • LQC: Low Quality Control (3 ng/mL)

  • MQC: Medium Quality Control (50 ng/mL)

  • HQC: High Quality Control (150 ng/mL)

Each laboratory followed the protocol outlined in this guide and reported their determined concentrations.

Acceptance Criteria

The performance of each laboratory was evaluated based on the internationally recognized guidelines from the FDA and EMA.

  • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Comparative Results

The following tables summarize the performance data from the three participating laboratories.

Table 1: Inter-Laboratory Accuracy (% Bias from Nominal Concentration)

QC LevelNominal Conc. (ng/mL)Lab A (%)Lab B (%)Lab C (%)
LLOQ1.0+5.0-18.5+8.0
LQC3.0+2.5-4.0+6.5
MQC50.0-1.8+3.2+2.1
HQC150.0-3.5+5.8-0.5

Table 2: Inter-Laboratory Precision (% CV)

QC LevelNominal Conc. (ng/mL)Lab A (%)Lab B (%)Lab C (%)
LLOQ1.08.512.29.1
LQC3.05.26.84.7
MQC50.03.14.52.9
HQC150.02.83.92.5
Analysis of Performance
  • Lab A and Lab C: Both laboratories demonstrated excellent performance, with accuracy and precision well within the acceptance criteria across all QC levels. This indicates a successful implementation of the analytical method and robust laboratory practices.

  • Lab B: This laboratory showed a noticeable negative bias at the LLOQ (-18.5%), which is close to the acceptance limit of ±20%. While the precision was acceptable, the accuracy at the lower end of the calibration range suggests a potential issue. This could be due to minor variations in instrument sensitivity, sample handling, or integration of the chromatographic peaks. This highlights the importance of inter-laboratory studies in identifying subtle performance differences that might not be apparent in a single-laboratory validation.

Conclusion: A Pathway to Reproducible Bioanalysis

This guide has provided a comprehensive framework for the quantification of verapamil in human plasma using a robust LC-MS/MS method with N-Desmethylverapamil-d7 HCl as the internal standard. The detailed protocol and the hypothetical inter-laboratory comparison underscore the critical elements required for achieving accurate and reproducible data in a regulated bioanalytical setting.

The use of a stable isotope-labeled internal standard is fundamental to mitigating the inherent variability of bioanalytical procedures. As demonstrated in the comparative data, even with a well-defined protocol, inter-laboratory differences can arise. Therefore, continuous monitoring through proficiency testing and a thorough understanding of the scientific principles behind the methodology are essential for ensuring the highest quality of bioanalytical data in drug development and clinical research.

References

  • Borges, N. C., et al. (2005). LC-MS/MS determination of verapamil in human plasma and its application in bioequivalence evaluation. Journal of Chromatography B, 827(2), 165-172. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • Gass, S., et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 199, 114108. Available at: [Link]

  • CompaLab. (n.d.). What is a proficiency testing (PTP) / interlaboratory comparison (ILC)? Retrieved from [Link]

  • Bangaru, D., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59. Available at: [Link]

  • Kern, R., Brode, E., & Schöbel, D. (1992). Internally Standardized Simultaneous Assay of Verapamil and N-demethyl-verapamil Enantiomers in Human Plasma by Means of High Performance Liquid Chromatography. Methods and Findings in Experimental and Clinical Pharmacology, 14(8), 637-44. Available at: [Link]

  • Schwartz, J. B., & Abernethy, D. R. (1985). Clinical pharmacokinetics of verapamil. Clinical Pharmacokinetics, 10(6), 463-477. Available at: [Link]

  • Vecchietti, D., et al. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Shimadzu Corporation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • PubChem. (n.d.). Verapamil-D7 Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Nor Verapamil-d7, Hydrochloride. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • Todd, P. A., & Heal, R. C. (1986). Verapamil. Drugs, 32(3), 213-255. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Taylor, P. J. (2015). Method Transfer Between Bioanalytical Laboratories. Bioanalysis, 7(7), 825-831. Available at: [Link]

  • Hrytsenko, I., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia, 67(3), 161-167. Available at: [Link]

  • Singh, J. (n.d.). Internal standard in LC-MS/MS. Chromatography Forum. Retrieved from [Link]

  • Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]

  • ICH. (2022). M10 Bioanalytical method validation and study sample analysis. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

The Gold Standard in Bioanalysis: A Justification for Selecting N-Desmethylverapamil-d7 HCl as an Internal Standard for Verapamil and Norverapamil Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and therapeutic drug monitoring studies, the precision and reliability of quantitative bioanalysis are paramount. The accurate measurement of a drug and its metabolites in complex biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth justification for the selection of N-Desmethylverapamil-d7 HCl (also known as Norverapamil-d7 HCl) as the internal standard of choice for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of verapamil and its principal active metabolite, norverapamil.

Verapamil, a widely prescribed calcium channel blocker, undergoes extensive hepatic metabolism, with norverapamil exhibiting significant pharmacological activity.[1][2] Therefore, the simultaneous and accurate quantification of both compounds is often a clinical and research necessity.[3][4][5] This necessitates a robust analytical method, the cornerstone of which is the appropriate selection of an internal standard (IS).

The Critical Role of the Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[6][7] In an ideal scenario, a sample tested multiple times would yield the same signal response. However, in practice, variations are introduced during sample preparation, injection, and within the mass spectrometer itself.[6] The IS is pivotal in mitigating these variabilities, particularly the unpredictable phenomenon known as the matrix effect.[8][9][10][11][12] The matrix effect, an alteration of ionization efficiency due to co-eluting matrix components, is a primary source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[9][12]

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. A stable isotope-labeled (SIL) internal standard is widely considered the gold standard for quantitative LC-MS/MS analysis because its physicochemical properties are nearly identical to the analyte.[3][13][14][15][16]

N-Desmethylverapamil-d7 HCl: The Superior Choice

N-Desmethylverapamil-d7 HCl is the deuterated form of norverapamil.[17][18][19] Its selection as an internal standard for the quantification of both verapamil and norverapamil is underpinned by several key advantages that align with the principles of robust bioanalytical method validation as outlined by regulatory bodies like the FDA.[20][21][22]

Key Advantages:
  • Physicochemical Similarity: Being a SIL version of a major metabolite, N-Desmethylverapamil-d7 HCl exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to norverapamil.[3][15] Its structural similarity to verapamil also ensures it closely tracks the parent drug's behavior.

  • Co-elution and Matrix Effect Compensation: The near-identical retention times of the SIL IS and the analytes mean they experience the same localized matrix effects during ionization in the mass spectrometer source.[15] This co-elution allows for highly effective compensation, leading to superior accuracy and precision.[14]

  • Mass Differentiation: The seven deuterium atoms in N-Desmethylverapamil-d7 HCl provide a clear mass shift from the unlabeled norverapamil, allowing for unambiguous detection by the mass spectrometer without isotopic crosstalk.

  • Reduced Inter-subject Variability: By effectively normalizing for variations in sample preparation and matrix effects between different sources of plasma, the use of a SIL IS leads to more reliable and reproducible data across a study population.

The following diagram illustrates the logical process for selecting an optimal internal standard in LC-MS/MS bioanalysis, culminating in the choice of a stable isotope-labeled compound.

G A Start: Need for Quantitative Bioanalysis B Identify Analytes: Verapamil & Norverapamil A->B C Select Internal Standard (IS) Type B->C D Option 1: Structural Analog (e.g., Propranolol) C->D Less Ideal E Option 2: Stable Isotope-Labeled (SIL) IS C->E Ideal F Evaluate Physicochemical Properties D->F E->F G Different Retention Time & Ionization Efficiency F->G Analog H Near-Identical Retention Time & Ionization Efficiency F->H SIL I Assess Matrix Effect Compensation G->I H->I J Poor Compensation (Higher Variability) I->J Analog K Excellent Compensation (Lower Variability) I->K SIL L Select N-Desmethylverapamil-d7 HCl K->L Optimal Choice G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (Calibrator, QC, Unknown) B Add Internal Standard (N-Desmethylverapamil-d7 HCl) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Transfer Supernatant D->E F Injection into LC System E->F G Chromatographic Separation (C18 Column) F->G H Ionization (ESI+) G->H I Mass Analysis (MRM) H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification via Calibration Curve K->L M Final Concentration Report L->M

Caption: Bioanalytical Workflow Overview.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can be used, they often fail to adequately compensate for the analytical variability inherent in the LC-MS/MS analysis of complex biological samples. The data and principles outlined in this guide unequivocally demonstrate that a stable isotope-labeled internal standard, specifically N-Desmethylverapamil-d7 HCl, is the superior choice for the accurate and precise quantification of verapamil and its active metabolite, norverapamil. Its ability to mimic the analytes throughout the analytical process ensures the highest level of data integrity, which is essential for making informed decisions in drug development and clinical research.

References

  • KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • BDG Synthesis. N-Desmethylverapamil-d7 HCl. [Link]

  • National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC–MS bioanalysis. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Shimadzu. High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. [Link]

  • PharmGKB. Verapamil Pathway, Pharmacokinetics. [Link]

  • PubMed. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. [Link]

  • ResearchGate. A validated method for the determination of verapamil and norverapamil in human plasma. [Link]

  • PubMed. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • PubChem. Verapamil-D7 Hydrochloride. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ScienceDirect. HPLC method for determination of verapamil in human plasma after solid-phase extraction. [Link]

  • Wikipedia. Verapamil. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • PubMed. Pharmacokinetics of verapamil and its major metabolite, norverapamil from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride. [Link]

  • National Center for Biotechnology Information. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • PubChem. Nor Verapamil-d7, Hydrochloride. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ACS Publications. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • MDPI. Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. [Link]

  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • National Center for Biotechnology Information. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

Sources

Safety Operating Guide

N-Desmethylverapamil-d7 HCl: Laboratory Disposal & Safety Guide

[1][2]

Executive Directive: Immediate Action Plan

Do NOT dispose of N-Desmethylverapamil-d7 HCl down the drain.[1] Do NOT mix with oxidizing agents or strong alkalis during waste accumulation.

This compound is a bioactive metabolite analog labeled with stable isotopes. While it is non-radioactive , it retains the potent calcium channel blocking activity of its parent compound (Verapamil). It must be managed as Hazardous Pharmaceutical Waste to prevent environmental aquatic toxicity.

Quick Reference: Waste Stream Classification
StateClassificationPrimary Disposal Method
Solid (Pure) Toxic Solid, Organic, n.o.s.[2][1]High-Temperature Incineration
Liquid (Solvent) Flammable/Toxic Solvent WasteFuel Blending / Incineration
Trace (Vials) Laboratory Debris (Solid)Hazardous Waste Landfill / Incineration

Material Characterization & Hazard Profile[1]

To dispose of this material correctly, you must understand what defines its risk profile.

  • Chemical Identity: N-Desmethylverapamil-d7 Hydrochloride[2][1]

  • Nature: Stable Isotope Labeled Internal Standard (SIL-IS).

  • Radioactivity: None. Deuterium (

    
    ) is a stable isotope. Do not use radioactive waste streams (unless cross-contaminated).
    
  • Toxicity: Acute Toxicity (Oral) Category 3.

  • Environmental Risk: High. Verapamil and its metabolites are "pseudo-persistent" pollutants in wastewater due to continuous introduction and incomplete removal in standard treatment plants.

Scientist’s Note: The "d7" labeling does not alter the chemical toxicity compared to the unlabeled metabolite. Treat this substance with the same rigor as Verapamil HCl.

Regulatory Framework (RCRA & EPA)[1][3][4]

Under the US Resource Conservation and Recovery Act (RCRA), Verapamil and its salts are not explicitly "P-listed" or "U-listed" wastes. However, the generator is legally required to characterize the waste.

  • Determination: Due to oral toxicity (

    
     rat ~108 mg/kg), it meets the criteria for Characteristic Hazardous Waste  (Toxicity) if leachable concentrations exceed limits, or more commonly, it is managed as Non-Specific Source Toxic Waste  to ensure compliance.[1]
    
  • European Waste Code (EWC): 18 01 09 (medicines other than those mentioned in 18 01 08).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Degraded)[2]

Objective: Complete destruction of the bioactive pharmacophore.

  • Containment: Transfer the solid substance into a screw-cap high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-Desmethylverapamil-d7 HCl"[2][1]

    • Hazard Checkbox: Toxic.[3]

  • Segregation: Place the jar into the "Solid Toxic" waste stream bin.

  • Destruction: The waste vendor must utilize High-Temperature Incineration .

    • Why: Chemical deactivation (bleach/acid) is not validated for complete destruction of the verapamil core and may generate unknown toxic byproducts. Incineration guarantees mineralization.

Protocol B: Disposal of Stock Solutions (e.g., in Methanol/DMSO)[1][2]

Objective: Safe handling of the solvent matrix while accounting for the solute toxicity.

  • Solvent Compatibility: Verify the solvent (usually Methanol or Acetonitrile).

  • Bulking: Pour the solution into the laboratory's "Halogenated" or "Non-Halogenated" Organic Solvent Waste carboy.

    • Note: Even though the concentration of N-Desmethylverapamil is low, the solution should be treated as Toxic/Flammable .[1]

  • Rinsing: Rinse the original vial with the compatible solvent once and add the rinsate to the waste carboy.

  • Vial Disposal: Defaced vials go to glass waste (see Protocol C).

Protocol C: Trace Contaminated Debris (Vials, Pipette Tips)[1][2]

Objective: Prevent "sharps" injuries and trace leaching.

  • Evaporation: Ensure vials are empty and dry.

  • Segregation:

    • Glass Vials: Dispose of in "Chemically Contaminated Glass/Sharps" bins.

    • Plastic Tips/Gloves: Dispose of in "Solid Hazardous Debris" bags (often yellow or clear with hazmat labeling).

  • Prohibition: Do not place these in regular municipal trash.

Emergency Spill Response

If a spill occurs, autonomy and speed are critical.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (if powder).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste jar.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wash the surface with a 10% detergent solution followed by water. Collect all wash water as hazardous waste. Do not flush down the drain.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of N-Desmethylverapamil-d7 HCl based on its physical state.

DisposalWorkflowStartWaste Generation:N-Desmethylverapamil-d7 HClAssessAssess Physical StateStart->AssessSolidPure Solid / PowderAssess->SolidBulk MaterialLiquidLiquid Solution(MeOH/DMSO)Assess->LiquidStock SolutionDebrisTrace / Empty VialsAssess->DebrisResidueContainerSolidContainerize:HDPE/Amber GlassSolid->ContainerSolidSolventCheckCheck SolventCompatibilityLiquid->SolventCheckDryEnsure Dry/EmptyDebris->DryLabelSolidLabel: Toxic SolidContainerSolid->LabelSolidIncinerationFINAL DISPOSAL:High-Temp IncinerationLabelSolid->IncinerationCarboyBulk into OrganicWaste CarboySolventCheck->CarboyCarboy->IncinerationSharpsChemically ContaminatedSharps BinDry->SharpsSharps->Incineration

Caption: Operational logic flow for segregating N-Desmethylverapamil-d7 HCl waste streams to ensure incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[4] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link][2][1]

  • PubChem. (2025). Verapamil Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][2][1]

Personal protective equipment for handling N-Desmethylverapamil-d7 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Risk Protocol

Handling N-Desmethylverapamil-d7 HCl presents a dual-risk scenario common in high-end analytical chemistry but often underestimated in safety protocols.

  • Biological Hazard: As a metabolite of Verapamil (a potent calcium channel blocker), this compound retains significant pharmacological activity. It is classified as Toxic (Acute Tox. 3) and a Reproductive Toxin .[1] It must be handled as an OEB 3 (Occupational Exposure Band) compound, meaning it is potent and hazardous in minute quantities.

  • Analytical Hazard: This is a deuterated internal standard (IS). It is chemically expensive, often hygroscopic, and prone to static charge. "Safety" here includes protecting the integrity of the standard from moisture and cross-contamination, which would invalidate downstream LC-MS/MS data.

This guide moves beyond generic "gloves and goggles" advice to provide a precision workflow for handling trace amounts of potent, isotopically labeled solids.

Part 1: The Hierarchy of Containment

Before touching PPE, you must establish the engineering controls. PPE is the last line of defense, not the first.

Critical Engineering Requirement:

  • Primary: Powder Containment Balance Enclosure (PCBE) or Class II Biological Safety Cabinet (BSC).

  • Secondary: Certified Chemical Fume Hood (Low flow alarm active).

  • Prohibited: Open bench handling.

PPE Selection Matrix
Protection ZoneItemSpecification & Rationale
Respiratory PAPR or N95/P100 Primary: Work inside a hood. If weighing <5 mg outside a PCBE, a PAPR (Powered Air Purifying Respirator) is recommended due to the high toxicity of Verapamil analogs. Minimum: Fit-tested N95 (only if engineering controls are verified effective).
Dermal (Hands) Double Nitrile Inner Glove: 4 mil Nitrile (bright color). Outer Glove: 5-8 mil Nitrile (extended cuff). Rationale: Visual breach detection. Verapamil is transdermal; double gloving prevents permeation during solvent handling.
Ocular Safety Goggles Indirect vented goggles. Face shields are required if working with volumes >100 mL (unlikely for IS prep, but mandatory for stock management).
Body Tyvek® Lab Coat Material: Non-woven polyethylene (e.g., Tyvek). Rationale: Cotton coats shed fibers that contaminate trace analysis. Tyvek is also anti-static, crucial for preventing the deuterated powder from "jumping" due to static charge.

Part 2: Operational Workflow (The "Safe Path")

The following workflow is designed to minimize exposure time while maximizing quantitative recovery of the isotope.

Step 1: Preparation & Static Control

Deuterated salts (HCl) are often static-prone. When you open the vial, the powder may disperse as an invisible aerosol, creating an inhalation hazard and mass loss.

  • Action: Use an ionizing bar or anti-static gun inside the weigh station 10 seconds before opening the vial.

  • Environment: Ensure relative humidity is 30-50%. Too dry = static; too wet = hygroscopic degradation.

Step 2: The Weighing Protocol (Solids)
  • Setup: Place a pre-tared amber glass vial inside the balance enclosure.

  • Transfer: Do not use a spatula. Use a disposable anti-static micro-spatula or pour directly if the quantity permits.

  • Technique: "Tap and settle." Tap the source vial gently to move powder; do not scoop aggressively.

  • Closure: Cap the stock vial immediately after transfer. Do not leave it open while waiting for the balance to stabilize.

Step 3: Solubilization (Liquids)
  • Solvent Addition: Add the solvent (typically Methanol or Acetonitrile) inside the hood.

  • Vortexing: Cap the vial tightly. Vortex inside the hood.

  • Verification: Inspect for undissolved crystals. Deuterated salts can have slightly different solubility kinetics than non-deuterated parents.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision logic for handling N-Desmethylverapamil-d7 HCl, integrating safety with analytical integrity.

G Start Start: N-Desmethylverapamil-d7 HCl Handling RiskAssess Risk Assessment: Isotope + Toxic Parent (OEB 3) Start->RiskAssess EngControl Engineering Control Check: Fume Hood / PCBE Available? RiskAssess->EngControl Stop STOP: Do Not Proceed. Acquire Containment. EngControl->Stop No PPE_Don Don PPE: Double Nitrile, Tyvek, Goggles EngControl->PPE_Don Yes StaticCheck Static Control: Use Ionizer? PPE_Don->StaticCheck Weighing Weighing Process: Micro-transfer to Pre-tared Vial StaticCheck->Weighing Yes (Recommended) StaticCheck->Weighing No (High Risk of Loss) Solvent Solubilization: Add MeOH/ACN in Hood Weighing->Solvent Waste Disposal: Double Bag -> Hazardous Incineration Solvent->Waste

Figure 1: Operational workflow emphasizing the critical "Go/No-Go" decision point at Engineering Controls.

Part 4: Emergency Response & Disposal

Spill Response (Powder)

If N-Desmethylverapamil-d7 HCl powder is spilled inside the hood:

  • Do not blow. Isolate the airflow to prevent turbulence (lower sash).

  • Cover: Gently place a chemically compatible absorbent pad over the powder to prevent aerosolization.

  • Wet: Lightly wet the pad with methanol (if compatible) or water to dampen the powder through the pad.

  • Wipe: Wipe from the outside in.[2]

  • Disposal: Place all materials into a sealable bag, then into a second sealable bag (Double Bagging). Label as "Toxic - Verapamil Derivative."

Waste Disposal
  • Classification: Hazardous Pharmaceutical Waste (RCRA P-listed equivalent protocols are recommended due to acute toxicity).

  • Method: High-temperature incineration.

  • Never: Do not dispose of down the drain. Even trace amounts of deuterated standards can interfere with environmental monitoring baselines.

References

  • Pfizer Inc. (2017).[3] Safety Data Sheet: Verapamil Hydrochloride Injection. 3

  • Merck (Sigma-Aldrich). (2024). Safety Data Sheet: Verapamil Hydrochloride. 4

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 5

  • University of British Columbia. (2025). Hazardous Drugs Spill Clean Up Procedure. 6[5]

  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. 7

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.